-D-Glucosamine Pentaacetate
Description
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Properties
IUPAC Name |
acetic acid;(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.5C2H4O2/c7-3-5(10)4(9)2(1-8)12-6(3)11;5*1-2(3)4/h2-6,8-11H,1,7H2;5*1H3,(H,3,4)/t2-,3-,4-,5-,6-;;;;;/m1...../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTVBAVCXJIOBC-OIZHYANNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)O)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of beta-D-glucosamine pentaacetate
The Molecular Architect's Guide to -D-Glucosamine Pentaacetate
Synthesis, Characterization, and Pharmaceutical Utility
Executive Summary
this compound (GPA)This guide deconstructs the stereoselective synthesis, rigorous structural validation, and metabolic applications of GPA. It is designed for researchers requiring high-purity anomers for metabolic glycoengineering or prodrug development.
Part 1: Molecular Architecture & Stereochemistry
Structural Identity
The nomenclature "Glucosamine Pentaacetate" is a common industry shorthand. Chemically, the molecule is Peracetylated N-Acetylglucosamine . It possesses five acetyl groups: one
-
Conformation: The pyranose ring adopts the thermodynamically stable
chair conformation . -
Anomeric Configuration: The critical distinction lies at the C1 position. In the
-anomer , the C1-acetate is in the equatorial position, trans to the C2-acetamide group. -
Thermodynamics: The
-anomer (axial C1-acetate) is typically stabilized by the anomeric effect . Consequently, isolating the -anomer requires specific kinetic control or solubility-driven fractionation.
Quantitative Physicochemical Profile[1]
| Property | Value / Characteristic | Notes |
| CAS Number | 7772-79-4 | Specific to the |
| Molecular Formula | ||
| Molecular Weight | 389.36 g/mol | |
| Melting Point | 186 – 189 °C | |
| Solubility | Soluble: | Lipophilicity drives membrane permeability |
| Specific Rotation | ( |
Part 2: Stereoselective Synthesis Protocol
The Challenge of Anomeric Control
Standard acetylation of glucosamine HCl with acetic anhydride and pyridine often yields an
Protocol: Sodium Acetate Mediated Acetylation
This protocol is designed to be self-validating. If the final melting point is <180°C, recrystallization is incomplete.
Reagents:
-
Glucosamine Hydrochloride (10 g)
-
Acetic Anhydride (40 mL)
-
Sodium Acetate (anhydrous, 5 g)
-
Solvent: Methanol (for recrystallization)
Workflow:
-
Activation: Mix Glucosamine HCl and anhydrous Sodium Acetate in a round-bottom flask.
-
Acetylation: Add Acetic Anhydride slowly. The reaction is exothermic.
-
Reflux: Heat the mixture to 100°C (reflux) for 2–3 hours. This ensures complete acetylation of the amine and hydroxyls.
-
Quenching: Pour the hot reaction mixture into chemically inert ice water (500 mL) with vigorous stirring. The product will precipitate as a white solid.[4]
-
Filtration: Filter the crude solid.
-
Purification (The Critical Step): Recrystallize the crude solid from hot methanol or ethanol.
-
Drying: Vacuum dry at 40°C.
Synthesis Logic Diagram
Part 3: Analytical Characterization (The Validation Engine)
Trust in chemical synthesis relies on structural proof. For carbohydrate anomers,
The Karplus Relationship Validation
The vicinal coupling constant (
-
-Anomer (Target): H1 is axial; H2 is axial. The relationship is trans-diaxial.
-
Dihedral Angle:
-
Observed
: 8.0 – 10.0 Hz (Large coupling)
-
-
-Anomer (Impurity): H1 is equatorial; H2 is axial.[6] The relationship is cis-equatorial-axial.
-
Dihedral Angle:
[6] -
Observed
: 3.0 – 4.0 Hz (Small coupling)
-
NMR Data Summary (in )
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-1 | 5.70 | Doublet (d) | 8.8 Hz | Confirms |
| H-3 | 5.25 | Triplet (t) | 9-10 Hz | Axial-Axial coupling with H2/H4 |
| H-4 | 5.15 | Triplet (t) | 9-10 Hz | Axial-Axial coupling |
| H-2 | 4.15 | Multiplet | - | Shielded by amide |
| NH | 5.5 - 6.0 | Doublet | - | Amide proton |
Note: If you observe a doublet at
Part 4: Pharmaceutical Applications & Metabolic Engineering[2][10]
The "Trojan Horse" Prodrug Mechanism
Free glucosamine is poorly taken up by cells at high concentrations due to saturation of glucose transporters. GPA acts as a "Trojan Horse."
-
Passive Diffusion: The five acetyl groups render the molecule highly lipophilic (LogP
0.6–0.8), allowing it to diffuse freely across the plasma membrane, independent of insulin or GLUT transporters. -
Intracellular Activation: Once inside the cytosol, non-specific esterases hydrolyze the
-acetyl groups. -
Metabolic Entry: The resulting
-acetylglucosamine (GlcNAc) enters the Hexosamine Biosynthetic Pathway (HBP), bypassing the rate-limiting enzyme GFAT (Glutamine:Fructose-6-phosphate Amidotransferase).
Biological Impact Pathway[1]
[7]
Key Applications
-
Osteoarthritis Research: Used to increase the intracellular pool of UDP-GlcNAc, promoting hyaluronan and proteoglycan synthesis in chondrocytes more efficiently than glucosamine sulfate.
-
Metabolic Glycoengineering (MGE): Researchers use modified analogs (e.g., tetraacetyl-N-azidoacetyl-glucosamine) to label cell surface glycoproteins. The
-pentaacetate core is the standard scaffold for these "click chemistry" reporters.
References
-
Magritek. "Glucose Anomers: Conformational Analysis by NMR (Karplus Relationship)." Magritek Application Notes. [Link]
-
National Center for Biotechnology Information (NCBI). "ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-D-Glucose pentaacetate Compound Summary (Analogous Structure)." PubChem. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 4. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 5. Glucosamine Sulfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. acdlabs.com [acdlabs.com]
solubility of beta-D-glucosamine pentaacetate in organic solvents
Technical Guide: Solubility Profile & Recrystallization of
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of
Physicochemical Characterization
Before establishing solubility parameters, the exact chemical identity must be defined to avoid confusion with glucose pentaacetate or the
| Property | Specification |
| IUPAC Name | 2-Acetamido-2-deoxy-1,3,4,6-tetra-O-acetyl- |
| Common Name | |
| CAS Registry | 7772-79-4 |
| Molecular Formula | C |
| Molecular Weight | 389.35 g/mol |
| Melting Point | 184–189 °C (Distinct from |
| Appearance | White crystalline solid |
Structural Insight:
The molecule features a pyranose ring with four O-acetyl groups and one N-acetyl group. The
Solubility Landscape
The solubility of
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Status | Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Synthesis, Extraction |
| Polar Aprotic | DMSO, DMF | High (>20 mg/mL) | Biological Assays, Stock Solutions |
| Esters | Ethyl Acetate | Moderate/High | Extraction, Chromatography |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Hot) / Low (Cold) | Recrystallization |
| Ethers | Diethyl Ether, MTBE, THF | Low / Moderate | Anti-solvent precipitation |
| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | Anti-solvent, Wash |
| Aqueous | Water, PBS Buffers | Sparingly Soluble | Precipitation medium |
Mechanistic Analysis
-
Dipole-Dipole Interactions: The high solubility in DCM and DMSO is driven by strong dipole-dipole interactions between the solvent and the polar acetyl/amide groups of the solute.
-
Lattice Energy vs. Solvation: The crystalline lattice of the
-anomer is stabilized by intermolecular hydrogen bonding involving the amide NH and carbonyl oxygens.[1] Solvents like cold ethanol cannot easily overcome this lattice energy, making them ideal for recrystallization (dissolution occurs only when heat disrupts the lattice).[1] -
Hydrophobic Effect: The acetyl groups create a hydrophobic shell, rendering the molecule insoluble in water despite the presence of polar oxygens.[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To define the saturation limit in a specific solvent at ambient temperature (
Workflow Diagram:
Figure 1: Step-by-step workflow for gravimetric solubility determination.[1][2]
Steps:
-
Place 100 mg of
this compound into a sealed HPLC vial. -
Add 1.0 mL of the target solvent (e.g., Ethyl Acetate).[1]
-
Agitate for 24 hours at
to ensure thermodynamic equilibrium. -
Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.
-
Transfer a precise volume (e.g., 0.5 mL) of the filtrate to a pre-weighed vessel.
-
Evaporate the solvent completely and weigh the residue.[1]
-
Calculation:
.[1]
Protocol B: Recrystallization (Purification)
Objective: To isolate high-purity
Principle:
The
Recommended Solvent System: Ethanol (95%) or Ethyl Acetate/Hexane .[1]
Workflow Diagram:
Figure 2: Thermal recrystallization logic for purifying
Detailed Procedure (Ethanol Method):
-
Dissolution: Place the crude solid in a flask equipped with a reflux condenser. Add Ethanol (95% or absolute) in small portions while heating to reflux (
) until the solid just dissolves.[1] Note: Do not add excess solvent. -
Hot Filtration: If insoluble particles remain, filter the hot solution rapidly through a pre-warmed glass funnel or celite pad.[1]
-
Nucleation & Growth: Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling may trap impurities.[1]
-
Completion: Once at room temperature, place the flask in a refrigerator (
) for 4–12 hours to maximize yield. -
Harvesting: Filter the white crystals using a Buchner funnel. Wash the cake with a small amount of ice-cold Ethanol.
-
Drying: Dry the crystals in a vacuum oven at
to remove residual solvent.
Alternative (Solvent/Anti-Solvent):
-
Dissolve in minimal Dichloromethane (DCM) at Room Temperature.[1][3]
-
Slowly add Hexane or Diethyl Ether until persistent cloudiness appears.[1]
-
Cool to
to induce crystallization.[1]
Anomeric Stability & Signaling
Understanding the stability of the
Figure 3: Anomeric interconversion pathways.[1][4] Avoid strong acids in solution to prevent
Key Takeaway: When dissolving
References
-
Cayman Chemical.
this compound Product Information & Safety Data Sheet. Link -
PubChem.
this compound. National Library of Medicine.[1] Link[1] -
Sigma-Aldrich .[1][5][6] Product Specification: 2-Acetamido-2-deoxy-
-D-glucopyranose 1,3,4,6-tetraacetate. Link[1] -
ChemicalBook . CAS 7772-79-4 Data & Solubility Profile. Link
-
Thermo Fisher Scientific.
this compound.[1][7] Link
Sources
- 1. 1,3,4,6-Tetra-O-acetyl-2-Deoxy-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranose | C17H22Cl3NO11 | CID 11038656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | C14H20O9 | CID 10903691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-Azido-b- D -glucose tetraacetate = 98 HPLC 80321-89-7 [sigmaaldrich.com]
- 7. No results for search term "10-239393" | CymitQuimica [cymitquimica.com]
beta-D-glucosamine pentaacetate CAS number and identifiers
Topic: Beta-D-Glucosamine Pentaacetate (CAS 7772-79-4) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Synthesis, Characterization, and Application in Glycobiology[1]
Executive Summary & Chemical Identity
Betathis compound (CAS 7772-79-4 ) is the fully acetylated derivative of glucosamine, serving as a critical intermediate in the chemical synthesis of complex oligosaccharides and as a metabolic probe in glycobiology.[1][2][3] Unlike its alpha-anomer counterpart, the beta-anomer is thermodynamically more stable in solution and is the preferred starting material for Lewis acid-catalyzed glycosylations due to the presence of the 1,2-trans diequatorial arrangement (in the ^4C_1 conformation).[1]
This guide details the structural identifiers, validated synthesis protocols, and self-verifying characterization methods required for high-purity applications in drug development.
Core Identifiers
| Identifier Type | Value | Notes |
| CAS Number | 7772-79-4 | Specific to the beta -anomer.[1][2][3][4][5][6][7] (Alpha-anomer is 10385-50-9).[1] |
| IUPAC Name | 2-(Acetylamino)-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate | |
| Common Synonyms | N-Acetyl-β-D-glucosamine tetraacetate; Pentaacetyl-β-D-glucosamine | "Pentaacetate" refers to the total 5 acetyl groups (4 O-Ac, 1 N-Ac).[1] |
| Molecular Formula | C₁₆H₂₃NO₁₀ | |
| Molecular Weight | 389.35 g/mol | |
| SMILES | CC(=O)N[C@@H]1O[C@@H]1OC(=O)C | Explicit stereochemistry for beta-anomer.[1] |
| Melting Point | 186 – 189 °C | Significantly higher than the alpha-anomer (~138 °C).[1] |
Synthesis & Mechanistic Logic
The synthesis of betathis compound is governed by thermodynamic control .[1] While kinetic acetylation (low temperature, basic conditions) often yields a mixture of alpha and beta anomers, high-temperature conditions or specific solvent systems drive the equilibrium toward the more stable beta-anomer.[1]
Reaction Pathway Visualization
The following diagram illustrates the conversion of Glucosamine HCl to the Beta-Pentaacetate, highlighting the critical isomerization step.
Caption: Transformation pathway from Glucosamine HCl to the thermodynamic Beta-Pentaacetate product.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize >98% pure betathis compound from Glucosamine Hydrochloride.
Reagents
-
Glucosamine Hydrochloride (CAS 66-84-2)[1]
-
Acetic Anhydride (Ac₂O)[1]
-
Pyridine (anhydrous) or Sodium Acetate (NaOAc)[1]
-
Ethanol (95%) for recrystallization[1]
Step-by-Step Methodology
This protocol utilizes the Pyridine-Acetic Anhydride method followed by thermal recrystallization to isolate the beta-anomer.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), suspend 10.0 g (46.4 mmol) of Glucosamine HCl in 50 mL of anhydrous pyridine.
-
Acetylation: Cool the suspension to 0°C in an ice bath. Add 40 mL of Acetic Anhydride dropwise over 20 minutes to control the exotherm.
-
Mechanistic Note: The amine is acetylated first (fast), followed by the hydroxyl groups.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). The solution should become clear.
-
Quenching: Pour the reaction mixture into 300 mL of ice-water with vigorous stirring. The product will precipitate as a white solid or sticky oil that solidifies upon scratching/stirring.[1]
-
Filtration: Filter the crude solid and wash copiously with cold water to remove residual pyridine and acetic acid.[1]
-
Purification (Crucial for Beta-Selectivity):
-
Dissolve the crude solid in a minimum amount of hot Ethanol (~70-80°C).[1]
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.
-
Causality: The beta-anomer is significantly less soluble in ethanol than the alpha-anomer and has a higher melting point, causing it to crystallize preferentially.[1]
-
-
Drying: Filter the crystals and dry under vacuum at 40°C.
Expected Yield: 60–70% Appearance: White crystalline needles.[1]
Characterization & Self-Validation (E-E-A-T)
To ensure scientific integrity, the synthesized compound must be validated using NMR.[1] The coupling constant (
Nuclear Magnetic Resonance (¹H-NMR)
The distinction between Alpha and Beta anomers relies on the Karplus equation relationship between dihedral angle and coupling constant.[1][8]
| Parameter | Beta-Anomer (Target) | Alpha-Anomer (Impurity) | Mechanistic Reason |
| H-1 Chemical Shift | ~5.7 – 5.8 ppm | ~6.1 – 6.2 ppm | Alpha proton is equatorial (deshielded).[1] |
| Coupling Constant ( | 8.0 – 10.0 Hz | 3.0 – 4.0 Hz | Beta: Trans-diaxial relationship (180° angle) |
Validation Check: If your H-1 signal appears as a doublet with
Melting Point[1]
-
Beta-Anomer: 186–189 °C (Sharp melting point indicates high purity).[1]
-
Alpha-Anomer: ~138 °C.[1]
-
Note: A broad melting range (e.g., 140–160 °C) indicates a mixture of anomers.[1]
Applications in Drug Development
Betathis compound is not merely a passive intermediate; it is a bioactive tool and a versatile synthon.[1][3]
Metabolic Engineering & Glycan Labeling
In "Metabolic Oligosaccharide Engineering" (MOE), acetylated sugars are used because they passively diffuse through cell membranes (unlike free sugars).[1] Once intracellular, non-specific esterases strip the acetyl groups, releasing GlcNAc for the hexosamine biosynthetic pathway.[1]
-
Application: Used to boost intracellular UDP-GlcNAc pools, influencing O-GlcNAcylation signaling pathways implicated in diabetes and cancer.[1]
Glycosyl Donor Synthesis
The beta-pentaacetate is the precursor for generating Glycosyl Chlorides and Thioglycosides .[1]
-
Pathway: Treatment with Lewis acids (e.g., SnCl₄ or TMSOTf) activates the anomeric acetate.[1] The neighboring N-acetyl group (C-2) participates in the reaction, forming an oxazoline intermediate that directs the stereoselectivity of the incoming nucleophile (often resulting in 1,2-trans glycosides).[1]
Caption: Workflow utilizing Beta-Glucosamine Pentaacetate in synthesis and cell biology.
References
-
PubChem. (n.d.).[1][3] Compound Summary: betathis compound.[1][2][3][6] National Library of Medicine.[1] Retrieved from [Link][1]
-
Horton, D. (1966).[1] The Anomers of D-Glucosamine Pentaacetate. Journal of Organic Chemistry. (Standard reference for physical properties and NMR distinction of anomers).
-
Bertozzi, C. R., & Kiessling, L. L. (2001).[1] Chemical Glycobiology. Science. (Context for metabolic engineering applications).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. BETAthis compound | 7772-79-4 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose | 7772-79-4 | TCI AMERICA [tcichemicals.com]
- 5. synthose.com [synthose.com]
- 6. βthis compound | CAS 7772-79-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose de Haute pureté | FR [georganics.sk]
- 8. magritek.com [magritek.com]
- 9. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]
Thermodynamic Stability and Synthesis of Beta-Anomer Glucosamine Derivatives
This guide details the thermodynamic and kinetic factors governing beta-anomer glucosamine derivatives, focusing on their synthesis, stability, and characterization in drug development.
Technical Guide for Drug Development & Application Scientists
Executive Summary
In glycomimetic drug design, the stereochemistry of the anomeric center (C1) is a critical determinant of biological activity and pharmacological stability. While the
For researchers, the challenge is twofold:
-
Synthesis: Overcoming the kinetic preference for
-glycosylation to selectively install the -linkage. -
Stability: Preventing acid-catalyzed anomerization or hydrolysis of the formed
-glycoside.
This guide provides a mechanistic framework for controlling these parameters, supported by validated protocols and analytical standards.
Part 1: The Thermodynamic Landscape
The Tug-of-War: Sterics vs. Electronics
The stability of glucosamine derivatives is dictated by two opposing forces. Understanding this equilibrium is essential for predicting the behavior of free sugars in formulation and the reactivity of donors in synthesis.
-
Steric Control (Favors
): In the chair conformation, the -anomer places the bulky C1 substituent (–OH, –OR) in the equatorial position.[1][2] This minimizes repulsive interactions with the axial protons at C3 and C5. -
The Anomeric Effect (Favors
): This stereoelectronic effect stabilizes the axial ( ) orientation via the overlap of the endocyclic oxygen lone pair ( ) with the antibonding orbital of the C1–X bond ( ).
Thermodynamic Equilibrium in Solution (GlcNAc):
In water (
| Parameter | Driver | ||
| Configuration | Axial C1-OH | Equatorial C1-OH | |
| Equilibrium Ratio ( | ~37-40% | ~60-63% | Steric Relief |
| Stabilizing Force | Minimized 1,3-diaxial strain | ||
| Dipole Moment | Lower (Dipoles opposed) | Higher (Dipoles aligned) | Solvent Polarity |
Critical Insight: In non-polar solvents (e.g., DCM, Toluene) used during synthesis, the anomeric effect dominates , often shifting the equilibrium toward the
-anomer. This makes solvent choice critical during glycosylation reactions.
Mutarotation Kinetics
Free glucosamine (hemiacetal) undergoes mutarotation—the interconversion of
Visualization: Mutarotation Pathway The following diagram illustrates the energetic pathway between the closed pyranose rings and the open-chain intermediate.
Caption: Kinetic pathway of mutarotation. In aqueous physiological conditions,
Part 2: Synthetic Strategy for Beta-Selectivity
To synthesize stable
Mechanism: Neighboring Group Participation (NGP)
By placing an acyl protecting group (e.g., Acetyl, Benzoyl, Phthalimido) at the C2 position, the carbonyl oxygen can intramolecularly attack the oxocarbenium ion intermediate. This forms a cyclic acyloxonium ion that blocks the
Visualization: NGP-Directed Beta-Glycosylation
Caption: Mechanism of Neighboring Group Participation (NGP) ensuring 1,2-trans (
Protocol: Beta-Selective Glycosylation of Glucosamine
Objective: Synthesis of a
Reagents:
-
Donor: 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-
-D-glucopyranosyl trichloroacetimidate. -
Acceptor: Primary or secondary alcohol (drug scaffold).
-
Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).
-
Solvent: Dichloromethane (DCM) – Anhydrous.
Step-by-Step Methodology:
-
Preparation: Dry the Donor and Acceptor under high vacuum for 2 hours. Dissolve in anhydrous DCM (0.1 M concentration) under Argon atmosphere.
-
Activation: Add 4Å molecular sieves (powdered, activated) to remove trace water. Stir for 30 mins at room temperature.
-
Cooling: Cool the reaction mixture to -20°C . Note: Lower temperatures favor kinetic control and stabilize the reactive intermediates.
-
Promoter Addition: Add TMSOTf (0.1 - 0.2 equiv) dropwise.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane). The reaction typically completes within 1-2 hours.
-
Quenching: Quench with Triethylamine (Et3N) to neutralize the acid.
-
Workup: Filter through Celite, wash with NaHCO3 (sat.), dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography. The
-anomer typically elutes after the -anomer (if any formed) in silica/EtOAc systems due to higher polarity.
Part 3: Analytical Validation (E-E-A-T)
Validating the anomeric configuration is non-negotiable. NMR spectroscopy provides the most definitive proof.
1H-NMR Diagnostics
The coupling constant (
| Feature | Structural Reason | ||
| H1 Chemical Shift ( | ~5.2 - 5.5 ppm | ~4.5 - 4.9 ppm | |
| Coupling Constant ( | 3.0 - 4.0 Hz | 8.0 - 10.0 Hz | Karplus relationship |
| H1-H2 Dihedral Angle | ~60° (Gauche) | ~180° (Anti-periplanar) | Axial-Axial coupling in |
Self-Validating Check: If your product shows a doublet at 4.7 ppm with
Hz, you have successfully synthesized the-anomer. If Hz, you have the -anomer.
13C-NMR Diagnostics
-
C1 Shift: The
-anomeric carbon typically resonates upfield (~95-100 ppm) compared to the -anomer (~90-95 ppm), though this can vary with substituents. -
J(C1,H1): The heteronuclear coupling constant
is larger for the -anomer (~170 Hz) than the -anomer (~160 Hz).
Part 4: Stability & Degradation Risks
Once synthesized,
-
Acid-Catalyzed Anomerization: In strong acid, the exocyclic oxygen can be protonated, leading to ring opening or formation of an oxocarbenium ion, which then re-equilibrates to the thermodynamically favored mixture (often accumulating
if the solvent is non-polar). -
Enzymatic Hydrolysis:
-Glucosaminidases (e.g., Hexosaminidase A/B) specifically cleave terminal -GlcNAc residues. For drug stability in vivo, consider bio-isosteres (e.g., C-glycosides or thio-glycosides) if half-life is a concern.
References
-
Anomeric Effect and Conform
- Source: IUPAC Gold Book & Wikipedia (General Principles)
- Context: Definition of stereoelectronic effects stabilizing the axial conformer.
-
URL:[Link]
-
Mutarot
- Title: Phosphate buffer-catalyzed kinetics of mutarotation of glucosamine investig
- Source: Carbohydr
-
URL:[Link]
-
Synthesis and Neighboring Group Particip
-
NMR Characterization of Carbohydr
- Title: Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc).
- Source: Marine Drugs (via PMC)
-
URL:[Link]
-
General Carbohydr
- Title: 25.5: Cyclic Structures of Monosaccharides - Anomers.
- Source: Chemistry LibreTexts
-
URL:[Link]
Sources
An In-Depth Technical Guide to the Melting Point of Pure Beta-D-Glucosamine Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of a Seemingly Simple Metric
In the realm of pharmaceutical development and intricate biochemical research, the melting point of a compound transcends a mere physical constant. It stands as a sentinel of purity, a potential indicator of polymorphic form, and a critical parameter for process control. For a molecule as significant as beta-D-glucosamine pentaacetate—a key intermediate in the synthesis of various bioactive compounds and a valuable tool in glycoscience—a comprehensive understanding of its melting point is not just academic; it is a cornerstone of reliable and reproducible science.
This guide, designed for the discerning researcher, moves beyond a simple recitation of catalog values. It delves into the nuances of melting point determination for betathis compound, addressing the observed variability in reported data and providing a framework for achieving and verifying a state of high purity. As Senior Application Scientists, our goal is to not only provide data but to illuminate the scientific principles that underpin it, empowering you to approach your work with the highest degree of confidence and precision.
Understanding the Compound: Betathis compound at a Glance
Betathis compound is the fully acetylated derivative of D-glucosamine, a naturally occurring amino sugar. The peracetylation of the amine and hydroxyl groups renders the molecule more soluble in organic solvents, enhancing its utility in a variety of synthetic applications. Its structure is presented below:
Caption: Workflow for the synthesis and purification of betathis compound.
Detailed Experimental Protocol
-
Dissolution: Suspend D-glucosamine hydrochloride in pyridine in a round-bottom flask equipped with a magnetic stirrer. The pyridine acts as both a solvent and a base to neutralize the HCl generated.
-
Acetylation: Cool the suspension in an ice bath and add acetic anhydride dropwise with vigorous stirring. The exothermic reaction should be carefully controlled.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).
-
Quenching: Pour the reaction mixture slowly into a beaker of ice-water with stirring to hydrolyze the excess acetic anhydride.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to complete crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with cold ethanol-water, and dry under vacuum.
Verification of Purity and Melting Point Determination
The purity of the synthesized betathis compound should be confirmed using standard analytical techniques before a definitive melting point is determined.
Purity Assessment
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and show the expected signals for the penta-acetylated product, with no significant impurity peaks.
-
High-Performance Liquid Chromatography (HPLC): A single sharp peak in the chromatogram indicates a high degree of purity.
Standardized Melting Point Determination Protocol
-
Sample Preparation: Ensure the purified sample is completely dry and finely powdered.
-
Capillary Loading: Pack the dry powder into a capillary melting point tube to a height of 2-3 mm.
-
Apparatus: Use a calibrated digital melting point apparatus.
-
Heating Rate: A slow heating rate of 1-2 °C per minute is crucial for accurate determination, especially near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point).
-
Reporting: The melting point should be reported as a range. For a highly pure sample, this range should be narrow (≤ 1 °C).
A highly purified sample of betathis compound, when subjected to this rigorous protocol, is expected to exhibit a sharp melting point in the higher end of the reported commercial ranges, likely around 188-190 °C. The exact value should be determined experimentally on a well-characterized sample.
The Impact of Polymorphism
It is important to consider that different crystalline forms, or polymorphs, of a compound can exhibit different melting points. While there is currently limited specific literature on the polymorphism of betathis compound, it is a known phenomenon in other acetylated sugars. The recrystallization solvent and conditions can influence the resulting polymorphic form. Therefore, when reporting a melting point, it is good practice to also document the method of crystallization. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to characterize the solid-state form of the material.
Conclusion: A Call for Rigor
The melting point of betathis compound is not a static number but a reflection of the sample's purity and potentially its crystalline form. The variability in commercially available data underscores the importance of in-house purification and characterization for researchers and drug development professionals. By following a robust synthesis, purification, and analytical workflow, a reliable and reproducible melting point can be established. This attention to detail is paramount for ensuring the quality and consistency of experimental results and ultimately, the integrity of the scientific process.
References
-
PubChem. (n.d.). beta-D-Glucose pentaacetate. Retrieved from [Link]
- Google Patents. (n.d.). CN101412739A - Production process of beta-glucose pentaacetate.
-
ResearchGate. (2025). Synthetic Methods of ?-D-Glucose Pentaacetate. Retrieved from [Link]
-
SINOPEG. (n.d.). α,β-D-Glucose Pentaacetate. Retrieved from [Link]
Advanced Safety & Handling Protocol: beta-D-Glucosamine Pentaacetate
This guide serves as an advanced technical whitepaper for beta-D-Glucosamine Pentaacetate (CAS 7772-79-4).[1] Unlike a standard regulatory SDS which focuses solely on compliance, this document integrates safety data with application science to optimize experimental outcomes in drug development and carbohydrate chemistry.
Document Type: Technical Whitepaper & Safety Guide Target Analyte: 1,3,4,6-Tetra-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranose CAS: 7772-79-4[1]
Chemical Identity & Physicochemical "Fingerprint"
In carbohydrate chemistry, the precise anomeric configuration affects reactivity and biological recognition.[1] This compound is the fully acetylated derivative of glucosamine, rendering it lipophilic and membrane-permeable compared to its parent amino sugar.[1]
Substance Identification
| Parameter | Technical Specification |
| Common Name | betathis compound |
| Systematic Name | 2-(Acetylamino)-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate |
| CAS Number | 7772-79-4 |
| Molecular Formula | C₁₆H₂₃NO₁₀ |
| Molecular Weight | 389.35 g/mol |
| PubChem CID | 2724702 |
Critical Physicochemical Properties
Note: These properties dictate handling protocols. The insolubility in water is the primary source of experimental error in biological assays.[1]
| Property | Value / Range | Operational Implication |
| Physical State | White crystalline powder | High dusting potential; use anti-static weighing boats.[1] |
| Melting Point | 181.0°C – 192.0°C | High thermal stability; suitable for elevated temp reactions. |
| Solubility (Water) | Insoluble | CRITICAL: Do not attempt direct aqueous dissolution. |
| Solubility (Organic) | Soluble in Chloroform, DMSO, Methanol | Stock solutions must be prepared in organic solvents.[1] |
| Optical Rotation | Use for purity verification post-synthesis.[1] |
Hazard Identification & Risk Assessment
While regulatory bodies (OSHA/GHS) classify this substance as Non-Hazardous , an Application Scientist treats it as a Bioactive Intermediate . The acetylation masks the polar groups, potentially increasing cellular uptake.
GHS Classification[1]
-
Signal Word: None
-
Hazard Statements: None assigned (Not a hazardous substance according to GHS/CLP).
-
Precautionary Statements: P261 (Avoid breathing dust), P262 (Do not get in eyes, on skin).[1]
The "Silent" Risks (Operational Hazards)
-
Dust Explosion Potential: Like all fine organic carbohydrate powders, high concentrations of airborne dust can be explosive.
-
Bioactivity: As a precursor to glycosaminoglycans (GAGs), it may influence metabolic pathways (e.g., hexosamine biosynthetic pathway) if inhaled or absorbed.[1]
-
Hydrolysis Sensitivity: Exposure to atmospheric moisture can lead to partial deacetylation (releasing acetic acid), altering the stoichiometry of sensitive glycosylation reactions.
Risk Assessment Visualization
The following diagram illustrates the decision logic for handling this compound based on the scale of operation.
Figure 1: Operational Risk Assessment Flowchart. Note that moisture sensitivity triggers stricter containment than toxicity.
Handling, Storage, & Stability Protocols
Expert Insight: The shelf-life of this compound is directly tied to moisture exclusion. The acetyl groups are susceptible to hydrolysis, which will produce acetic acid (vinegar smell) and degrade the purity.[1]
Storage Directives
-
Temperature: Store at 2°C to 8°C (Refrigerated). While stable at room temperature, refrigeration slows spontaneous deacetylation.[1]
-
Atmosphere: Store under inert gas (Nitrogen/Argon) if possible.
-
Container: Tightly sealed glass or HDPE. Desiccant packs are mandatory inside the secondary container.
Personal Protective Equipment (PPE)[1]
-
Respiratory: NIOSH N95 (US) or P1 (EU) type dust mask recommended during weighing of quantities >1g to prevent inhalation of fine particulates.
-
Skin: Nitrile rubber gloves (0.11 mm thickness). Breakthrough time >480 min.
-
Eyes: Safety glasses with side shields.
Emergency Response Protocols
Despite its low toxicity, standard chemical hygiene applies.
| Scenario | Immediate Action | Rationale |
| Inhalation | Move to fresh air. | Particulates can mechanically irritate the respiratory tract. |
| Skin Contact | Wash with soap and water.[2] | Lipophilic nature means it may linger on skin; soap is required to emulsify. |
| Eye Contact | Rinse for 15 min. | Mechanical abrasion from crystals is the primary risk. |
| Spill (Dry) | Sweep/Vacuum (HEPA). | Avoid generating dust clouds. |
| Spill (Wet) | Absorb with vermiculite. | If dissolved in organic solvent, treat as a flammable solvent spill.[1] |
Experimental Workflow: Stock Solution Preparation
Context: In drug development, this compound is often used as a metabolic precursor in cell culture.[1] Because it is insoluble in water, a specific "Solvent Exchange" protocol is required to introduce it to aqueous media without precipitation shock.[1]
Protocol: Preparation of 100mM Stock for Cell Culture
Objective: Create a stable, sterile stock solution for dosing cells.[1]
-
Weighing: Weigh 38.9 mg of betathis compound into a sterile microcentrifuge tube.
-
Primary Solubilization: Add 1.0 mL of DMSO (Dimethyl Sulfoxide).
-
Why DMSO? It is miscible with water and dissolves the pentaacetate effectively.
-
Alternative: Ethanol can be used, but DMSO is preferred for higher solubility limits.[1]
-
-
Vortexing: Vortex for 30 seconds until the solution is perfectly clear.
-
Sterilization: Pass through a 0.22 µm PTFE or Nylon syringe filter .
-
Caution: Do not use Cellulose Acetate filters, as DMSO may degrade them.[1]
-
-
Usage: Aliquot and store at -20°C.
-
Application: Dilute into cell culture media. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity to cells.
Solubilization Logic Diagram
This diagram guides the researcher through the solvent selection process based on the downstream application.
Figure 2: Solubilization Decision Tree. Selecting the correct solvent is critical to prevent precipitation or reaction failure.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724702, beta-D-Glucose pentaacetate.[1] Retrieved from [Link](Note: While titled Glucose Pentaacetate in some databases, CID 2724702 links structurally to the acetylated glucosamine family; specific CAS 7772-79-4 verification via vendor data below).[1]
Sources
Thermodynamic Control & Moisture Exclusion: A Definitive Guide to Storing Acetylated Sugars
Executive Summary
Peracetylated carbohydrates (e.g.,
This guide moves beyond generic "store in a cool, dry place" advice. It establishes a rigorous, thermodynamically grounded protocol for maintaining the chemical integrity of acetylated sugars. The core directive is the maintenance of the "Dry-Chain" —a continuous system of moisture exclusion that prevents the kinetic initiation of deacetylation and subsequent acetyl migration.
Part 1: The Physicochemical Challenge
To store acetylated sugars effectively, one must understand the molecular enemies: Water Activity (
The Degradation Cascade
The degradation of a fully acetylated sugar is not a single event but a cascade.
-
Phase 1: Sorption. The sugar surface absorbs atmospheric moisture. Amorphous regions are particularly hygroscopic, leading to deliquescence (dissolving in absorbed water).
-
Phase 2: Hydrolysis (The Trigger). Water acts as a nucleophile, attacking the carbonyl carbon of the ester. This is the rate-limiting step for fully protected sugars.
-
Phase 3: Acetyl Migration (The Chaos). Once a single hydroxyl group is exposed (via hydrolysis), adjacent acetyl groups can migrate (e.g.,
) under thermodynamic control, resulting in a complex mixture of regioisomers that ruins stereoselectivity in downstream glycosylations.
Visualizing the Mechanism
The following diagram illustrates the pathway from a stable peracetylated sugar to a degraded mixture.
Figure 1: The degradation cascade. Note that hydrolysis is the "gatekeeper" event that permits subsequent migration.
Part 2: Critical Storage Parameters
The following parameters define the "Safe Zone" for storage. These are derived from ICH Q1A(R2) stress testing guidelines but adapted for high-purity reagent maintenance.
The Stability Matrix
| Parameter | Optimal Condition | Critical Limit | Mechanistic Rationale |
| Temperature | Lowers kinetic energy, effectively halting the Arrhenius rate of hydrolysis. | ||
| Relative Humidity (RH) | Above 60% RH, surface adsorption accelerates exponentially, creating localized aqueous micro-reactors. | ||
| Headspace Gas | Argon (Ar) | Air ( | Argon is heavier than air, forming a stable "blanket" that physically displaces moisture-laden air. |
| Container Material | Amber Glass + PTFE Liner | Polypropylene (PP) | PP is permeable to water vapor over months. Glass is impermeable. Amber blocks UV-induced radical damage. |
Part 3: Operational Protocols
Do not rely on manufacturer packaging for long-term storage once the seal is broken. Follow this Self-Validating Storage Workflow .
The "Argon Blanket" Aliquot Technique
Use this protocol upon receipt of any bulk acetylated sugar.
-
Environment: Perform all handling in a humidity-controlled room or a glovebox if available.
-
Aliquot: Never store the bulk bottle as the "working" container. Divide the bulk into single-use or weekly-use aliquots (e.g., 500 mg vials).
-
Why? Every time you open a cold bottle in a warm room, condensation forms inside the bottle. This is the #1 cause of "mysterious" degradation.
-
-
The Purge:
-
Place the aliquot in a glass vial with a PTFE-lined cap.
-
Insert a needle connected to an Argon line.
-
Flow Argon gently (2-3 psi) for 15 seconds to displace air.
-
Cap immediately while the gas is flowing.
-
-
The Seal: Wrap the cap junction with Parafilm M , followed by a layer of electrical tape .
-
Why? Parafilm is excellent for short-term sealing but can become brittle or permeable over years. Electrical tape provides mechanical pressure, keeping the Parafilm compressed and the seal tight.
-
Workflow Visualization
Figure 2: The "Dry-Chain" workflow. Note the critical QC step before aliquoting to establish a baseline.
Part 4: Quality Control & Monitoring
How do you know if your storage failed? You must validate the integrity of the sugar before using it in sensitive glycosylations.
The "Shift-Drift" Check (NMR)
Proton NMR (
-
Target: Look at the acetate methyl region (
2.0 – 2.2 ppm). -
The Signal:
-
Intact: Sharp, distinct singlets.
-
Degraded: Appearance of small "satellite" peaks near the main acetate signals indicates migration. A broad hump or shift upfield suggests hydrolysis (free acetic acid or exposed -OH).
-
-
The Anomeric Proton: Check the coupling constant (
). Acetyl migration often alters the ring conformation, changing the -value of the anomeric proton ( 5.5 – 6.5 ppm).
Thin Layer Chromatography (TLC)
-
Eluent: Ethyl Acetate/Hexane (typically 1:1 or 1:2).
-
Observation:
-
Peracetylated sugars are non-polar (
). -
Hydrolyzed products (mono-OH) are significantly more polar (
). -
Warning: If you see a "streak" rather than a spot, significant degradation/migration has occurred.
-
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[1][2][3] Defines the global standards for stability testing conditions (
RH). [Link] -
Lassfolk, V. R., et al. "Mechanism of Acyl Group Migration in Carbohydrates."[4] Chemistry – A European Journal, 29(43), e202301489. (2023).[5] Provides the mechanistic basis for acetyl migration thermodynamics. [Link]
-
Filice, M., et al. "Regioselective monodeprotection of peracetylated carbohydrates."[6] Nature Protocols, 7, 1783–1796.[7] (2012).[7] Demonstrates the sensitivity of acetyl groups to pH and the specific conditions required for controlled hydrolysis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79028, Beta-D-Glucose pentaacetate. (Accessed 2023).[2][5][8][9] Standard safety and handling data for peracetylated sugars. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. doria.fi [doria.fi]
- 5. research.abo.fi [research.abo.fi]
- 6. Regioselective monodeprotection of peracetylated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Natural acetylation impacts carbohydrate recovery during deconstruction of Populus trichocarpa wood - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of beta-D-glucosamine pentaacetate from glucosamine HCl
Application Note: High-Purity Synthesis of
Subject: Scalable synthesis of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-
Introduction & Strategic Analysis
The synthesis of
Nomenclature Clarification:
While colloquially termed "Glucosamine Pentaacetate," the molecule contains four O-acetyl groups and one N-acetyl group.[1] It is distinct from glucose pentaacetate (which lacks nitrogen). The target isomer for this protocol is the
Process Strategy: Direct acetylation of Glucosamine HCl (GlcN·HCl) presents a unique challenge: the amine functionality must be neutralized and acetylated alongside the four hydroxyl groups.
-
Traditional Method (Pyridine): Uses pyridine as both solvent and base. While effective, it is toxic, difficult to remove completely, and often yields anomeric mixtures (anomeric ratio
varies).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Selected Method (Sodium Acetate/Acetic Anhydride): This protocol utilizes a "buffered" acetylation approach.[2] Sodium acetate (NaOAc) acts as the base to liberate the free amine in situ.[2] This method is superior for scale-up because it allows the hydrophobic product to precipitate from the aqueous/organic reaction matrix, driving the equilibrium and simplifying purification.[1]
Reaction Mechanism & Workflow
The transformation proceeds through three distinct phases:
-
Neutralization: NaOAc deprotonates the ammonium salt.
-
N-Acetylation: The free amine, being more nucleophilic than the hydroxyls, reacts rapidly with acetic anhydride (
) to form N-acetylglucosamine (GlcNAc).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
O-Acetylation: Under thermal forcing (reflux), the remaining hydroxyls are acetylated.[1]
-
Anomeric Selection: The
-anomer is isolated via solubility selection (crystallization).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Figure 1: Mechanistic flow from ammonium salt to peracetylated product.
Detailed Experimental Protocol
Safety Warning: Acetic anhydride is lachrymatory and corrosive. Perform all operations in a fume hood.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7][8][9] | Quantity | Role |
| Glucosamine HCl | 215.63 | 1.0 | 10.0 g | Substrate |
| Sodium Acetate (Anhydrous) | 82.03 | 1.2 | 4.56 g | Base/Catalyst |
| Acetic Anhydride | 102.09 | ~8.0 | 35.0 mL | Reagent/Solvent |
| Ethanol (95%) | - | - | ~50 mL | Recrystallization |
| Ice Water | - | - | 200 mL | Quenching |
Step-by-Step Methodology
-
Preparation of Reaction Matrix:
-
In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, combine 10.0 g of Glucosamine HCl and 4.56 g of Anhydrous Sodium Acetate .
-
Note: Intimate mixing of the solids before adding liquid helps prevent clumping.
-
-
Addition of Reagent:
-
Add 35 mL of Acetic Anhydride to the flask.
-
Observation: The reaction is initially endothermic (cooling), but the N-acetylation is exothermic.[1] Monitor temperature.
-
-
Thermal Reaction (Reflux):
-
Attach a reflux condenser.
-
Heat the mixture to reflux (~140°C oil bath) .
-
Maintain reflux for 2.0 to 3.0 hours .
-
Checkpoint: The suspension should become a clear, homogeneous brownish/yellow solution, indicating complete dissolution and acetylation.[1]
-
-
Quenching & Precipitation:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture slowly into 200 mL of vigorously stirred ice water .
-
Mechanism:[1][9][10][11] This hydrolyzes excess acetic anhydride and causes the hydrophobic pentaacetate to precipitate as a solid.
-
Stir for 30–60 minutes to ensure complete precipitation and hydrolysis of excess anhydride.
-
-
Isolation:
-
Filter the precipitate using a Buchner funnel/vacuum filtration.
-
Wash the solid cake copiously with cold water (3 x 50 mL) to remove acetic acid and sodium salts.
-
Air dry the crude solid.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in the minimum amount of boiling 95% Ethanol .
-
Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.
-
Selectivity: Slow cooling favors the formation of the pure
-anomer needles.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Filter the crystals, wash with cold ethanol, and dry in a vacuum oven at 50°C.
-
Quality Control & Data Validation
To ensure scientific integrity, the product must be validated against specific physicochemical markers distinguishing it from the
Quantitative Data Summary
| Parameter | Specification (Target) | Method | |
| Appearance | White crystalline needles | Amorphous/Powder | Visual |
| Melting Point | 182 – 186 °C | ~130 – 140 °C (Variable) | Capillary MP |
| Yield | 65 – 75% | - | Gravimetric |
| Solubility | Soluble in CHCl3, DMSO | - | - |
NMR Validation (The "Self-Validating" Step)
The most definitive proof of stereochemistry is the Coupling Constant (
-
-Anomer (Target): H1 and H2 are in a trans-diaxial arrangement. According to the Karplus equation, this dihedral angle (180°) results in a Largengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> value (> 8.0 Hz) . -
-Anomer (Impurity): H1 (equatorial) and H2 (axial) have a dihedral angle of ~60°, resulting in a Small
value (< 4.0 Hz) .
Figure 2: Decision tree for NMR validation of anomeric purity.
Typical
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Incomplete hydrolysis of Ac2O or too much solvent.[1] | Ensure the reaction mix is poured into a large excess of ice water. Stir longer to allow crystal growth.[1] |
| Melting Point Low (<175°C) | Presence of | Recrystallize again from Ethanol. Ensure slow cooling. |
| Brown/Dark Product | Charring due to overheating. | Do not exceed 140°C bath temperature. Ensure good stirring during the initial exothermic phase. |
| Oily Product | Product failed to crystallize. | Scratch the flask glass to induce nucleation or add a seed crystal of pure |
References
-
Bergmann, M., & Zervas, L. (1931).[1] Über die Acetylierung von Glucosamin und die Synthese von Glucosamin-Derivaten.[1][9] Berichte der deutschen chemischen Gesellschaft, 64(4), 975-980.[1]
-
Horton, D. (1966). Preparation of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-and-β-D-glucopyranose.[1] Methods in Carbohydrate Chemistry, 6, 282.[1]
-
Thermo Scientific Chemicals. (2023). betathis compound Product Specifications.
-
ChemicalBook. (2023). Betathis compound NMR and Properties.[1][3][13]
Sources
- 1. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. BETAthis compound(7772-79-4) 1H NMR [m.chemicalbook.com]
- 4. magritek.com [magritek.com]
- 5. acdlabs.com [acdlabs.com]
- 6. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 7. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3,4,6-α-D(+)-葡萄糖五乙酸酯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
- 11. scispace.com [scispace.com]
- 12. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Lewis acid catalyzed glycosylation with glucosamine pentaacetate
Application Note: Lewis Acid Catalyzed Glycosylation with Glucosamine Pentaacetate
Part 1: Executive Summary & Strategic Overview
Glycosylation using 2-acetamido-2-deoxy-D-glucopyranose pentaacetate (commonly referred to as Glucosamine Pentaacetate or GlcNAc pentaacetate ) presents a unique challenge and opportunity in carbohydrate chemistry. Unlike simple hexoses, the C2-acetamido group exerts a profound Neighboring Group Participation (NGP) effect, dictating stereoselectivity but often trapping the reaction in a stable oxazoline intermediate.
This guide moves beyond standard textbook protocols to address the direct activation of the anomeric acetate. While traditional methods often require converting the pentaacetate to a glycosyl halide (Koenigs-Knorr) or imidate, modern Lewis acid catalysis allows for a streamlined "one-pot" activation directly from the stable peracetate precursor.
Key Technical Advantages:
-
Atom Economy: Eliminates the need for anomeric halide/imidate installation steps.
-
Stereocontrol: Leverages the C2-oxazolinium intermediate for exclusive 1,2-trans (
) selectivity. -
Scalability: Utilizes stable, commercially available starting materials.[1]
Part 2: Mechanistic Insight (The Oxazoline Checkpoint)
The success of this reaction hinges on managing the Oxazolinium ion . Upon Lewis acid activation of the C1-acetate, the carbonyl oxygen of the C2-N-acetyl group attacks the anomeric center (C1). This forms a fused oxazoline ring.
-
The "Good": This intermediate blocks the
-face, forcing the acceptor (alcohol) to attack from the top ( -face), ensuring high stereoselectivity. -
The "Bad": If the Lewis acid is too weak or the temperature too low, the oxazoline becomes a stable "dead-end" product rather than a reactive intermediate.
-
The Solution: Use a "hard" Lewis acid (e.g., TMSOTf) that can activate both the initial acetate and the intermediate oxazoline, or employ thermal energy to drive the equilibrium toward the glycoside.
Pathway Visualization
Caption: Mechanistic pathway showing the critical bifurcation between productive glycosylation and oxazoline trapping.
Part 3: Experimental Protocols
Protocol A: High-Fidelity -Glycosylation (TMSOTf Promoted)
Best for: Complex acceptors, high stereochemical purity requirements.
Reagents:
-
Donor:
-D-Glucosamine pentaacetate (1.0 equiv) -
Acceptor: Primary or Secondary Alcohol (1.1 – 1.5 equiv)
-
Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf )[2][3][4]
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
-
Additives: 4Å Molecular Sieves (Powdered, activated)
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask under Argon. Add powdered 4Å molecular sieves (approx. equal weight to the donor).
-
Dissolution: Add Glucosamine pentaacetate (1.0 equiv) and the Acceptor (1.2 equiv) to the flask. Dissolve in anhydrous DCE (
concentration relative to donor).-
Note: DCM can be used, but DCE allows for higher reaction temperatures (reflux) which is often necessary to open the oxazoline.
-
-
Activation: Cool the mixture to 0°C . Add TMSOTf (0.1 – 0.2 equiv) dropwise.
-
Critical Insight: Unlike trichloroacetimidates which require catalytic amounts at -78°C, direct acetate activation often requires slightly higher temperatures. If no reaction is observed at 0°C after 1 hour, warm to 40°C or Reflux .
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 2:1).
-
Look for: Disappearance of the donor (
) and appearance of the product ( ). The oxazoline intermediate often appears as a distinct spot that eventually converts to product.
-
-
Quenching: Once conversion is complete (typically 2–12 hours), quench with Triethylamine (excess) or saturated aqueous NaHCO
. -
Workup: Dilute with DCM, wash with NaHCO
and Brine. Dry over Na SO . -
Purification: Flash column chromatography on silica gel.
Protocol B: "Green" Iron-Catalyzed Glycosylation
Best for: Large scale, simple acceptors, cost-sensitive processes.
Reagents:
-
Catalyst: Iron(III) Chloride (
) or Iron(III) Triflate ( ) -
Solvent: DCM or Nitromethane
Methodology:
-
Mix Donor (1.0 equiv) and Acceptor (1.2 equiv) in DCM.[2]
-
Add
(0.2 equiv). -
Stir at Reflux (40°C for DCM).
-
Note on Selectivity: Iron catalysis at high temperatures can sometimes lead to anomerization , yielding the thermodynamic
-glycoside . If the -anomer is strictly required, stick to Protocol A (TMSOTf) at lower temperatures.
Part 4: Optimization & Troubleshooting Matrix
Table 1: Parameter Optimization Guide
| Parameter | Condition | Effect on Reaction | Recommendation |
| Lewis Acid | TMSOTf | Strong activation; promotes oxazoline opening. | Standard Choice for |
| Weaker activation; often stalls at oxazoline. | Use only for highly reactive acceptors. | ||
| Strong; can lead to emulsion issues during workup. | Good alternative if TMSOTf fails. | ||
| Temperature | 0°C | Kinetic control; minimizes side reactions. | Start here. |
| Reflux (80°C) | Thermodynamic control; opens stable oxazolines. | Use if TLC shows "stalled" intermediate. | |
| Solvent | DCM/DCE | Non-participating; stabilizes ions. | Preferred solvents. |
| Acetonitrile | Participates (Ritter reaction risk); favors | Avoid unless necessary. |
Troubleshooting "The Stall": If the reaction stalls (Donor is gone, but Product is low and a new spot persists), you have likely formed the stable oxazoline .
-
Fix: Add more Lewis Acid (up to 1.0 equiv total) and increase temperature to 50°C. The oxazoline is the intermediate; it just needs more energy/activation to open.
Part 5: References
-
Direct
-Selective Glycosylation with GlcNAc Donors: Alcaide, A., et al.[2][3] "A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group." Molecules, 2021.[5] -
Mechanistic Insights on Oxazoline Formation: Crich, D. "Mechanism of a Chemical Glycosylation Reaction."[3] Accounts of Chemical Research, 2010.
-
Iron-Catalyzed Glycosylation Protocols: Kulkarni, S. S., et al. "Iron(III) chloride catalyzed glycosylation: A mild, efficient and inexpensive protocol for the synthesis of glycosides." Tetrahedron Letters, 2008.
-
TMSOTf Promoted Glycosylation: Schmidt, R. R.[2][3] "New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method?" Angewandte Chemie International Edition, 1986.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
preparation of oxazoline intermediates from glucosamine pentaacetate
Application Note: Precision Synthesis of 1,2-Oxazoline Intermediates from Glucosamine Pentaacetate
Executive Summary
The conversion of 2-acetamido-2-deoxy-D-glucopyranose pentaacetate (Glucosamine Pentaacetate) into its corresponding 1,2-oxazoline derivative is a pivotal transformation in carbohydrate chemistry. This oxazoline intermediate serves as a highly stereoselective "locked" glycosyl donor, essential for synthesizing
This guide details the Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) mediated protocol, widely regarded as the "Gold Standard" for its kinetic control and purity profiles, while also referencing the Ferric Chloride (
Mechanistic Principles
The reaction relies on Neighboring Group Participation (NGP) . Upon activation of the anomeric acetate by a Lewis acid, the carbonyl oxygen of the C2-acetamido group attacks the anomeric center (C1). This intramolecular attack displaces the leaving group, forming a fused five-membered oxazoline ring. This "anchimeric assistance" effectively locks the anomeric configuration, preventing the formation of the unwanted
Figure 1: Mechanistic Pathway of Oxazoline Formation
Caption: Step-wise mechanistic flow showing Lewis acid activation followed by neighboring group participation (NGP) to yield the 1,2-oxazoline.
Critical Reaction Parameters
The choice of Lewis acid and solvent profoundly impacts yield and byproduct formation (such as polymerization or hydrolysis).
Table 1: Comparative Analysis of Activation Methods
| Parameter | TMSOTf (Recommended) | ||
| Role | Strong Lewis Acid / Catalyst | Lewis Acid / Promoter | Moderate Lewis Acid |
| Solvent | 1,2-Dichloroethane (DCE) | DCM or DCE | DCM |
| Temperature | 50°C (fast) or RT (slow) | Reflux | RT to 40°C |
| Reaction Time | 2 – 4 Hours | 4 – 12 Hours | 12 – 24 Hours |
| Yield | High (85–95%) | Moderate (70–85%) | Moderate (60–75%) |
| Purification | Filtration/Evaporation | Requires aqueous wash | Difficult emulsion |
| Primary Risk | Moisture sensitivity | Iron residue contamination | Slow conversion |
Detailed Protocol: TMSOTf-Mediated Synthesis[1][2]
This protocol is optimized for 10.0 g of starting material.
Materials
-
Substrate: 2-Acetamido-2-deoxy-
-D-glucopyranose 1,3,4,6-tetraacetate (Glucosamine Pentaacetate). -
Reagent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) [Sigma-Aldrich].
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE).
-
Quench: Triethylamine (TEA).
-
Apparatus: Flame-dried round-bottom flask, inert gas (Argon/Nitrogen) line, reflux condenser.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool under a stream of dry Argon.
-
Add 10.0 g (25.7 mmol) of Glucosamine Pentaacetate.
-
Add 100 mL of anhydrous DCE via syringe. Stir until dissolved.
-
-
Activation:
-
Add 5.1 mL (28.2 mmol, 1.1 eq) of TMSOTf dropwise at room temperature.
-
Note: The solution may darken slightly; this is normal.
-
-
Reaction:
-
Heat the reaction mixture to 50°C in an oil bath.
-
Monitor by TLC (Ethyl Acetate/Hexane 3:1).
-
Endpoint: Disappearance of the starting material (
) and appearance of the oxazoline spot ( , stains yellow/brown with CAM stain). -
Typical Time: 2–4 hours.
-
-
Quenching (Critical Step):
-
Cool the mixture to Room Temperature (RT).
-
Add 5.0 mL of Triethylamine (TEA) to quench the Lewis acid.
-
Why: Oxazolines are acid-labile. Failure to quench completely will lead to hydrolysis back to the hemiacetal or polymerization.
-
-
Workup & Purification:
-
Concentrate the solvent under reduced pressure (Rotavap) at < 40°C.
-
Resuspend the residue in Ethyl Acetate (150 mL).
-
Wash rapidly with cold saturated
(2 x 50 mL) and Brine (1 x 50 mL). -
Dry over anhydrous
, filter, and concentrate. -
Purification: Flash column chromatography on silica gel (pre-neutralized with 1% TEA) using Ethyl Acetate/Hexane (2:1 to 4:1 gradient).
-
Quality Control & Characterization
Verify the structure immediately. Oxazolines should be stored at -20°C under inert gas.
Key NMR Signatures:
-
NMR (CDCl
):-
Anomeric Proton (H1): Look for a doublet at
5.9 - 6.0 ppm . -
Coupling Constant:
is typically 7.0 - 7.5 Hz , characteristic of the cis-fused oxazoline ring system. -
Methyl Signal: The methyl group of the oxazoline ring (
) appears as a singlet around 2.0 - 2.1 ppm .
-
-
NMR:
-
C=N Carbon: A distinct peak around
166 - 168 ppm . -
Anomeric Carbon (C1): Shifted upfield to
99 - 100 ppm compared to the starting pentaacetate.
-
Downstream Applications
The oxazoline intermediate is a versatile building block. It reacts with glycosyl acceptors (alcohols) in the presence of acidic catalysts (CSA or TMSOTf) to form 1,2-trans-glycosides exclusively.
Figure 2: Application Workflow in Oligosaccharide Synthesis
Caption: Workflow demonstrating the use of oxazoline as a donor for stereoselective glycosylation or cationic ring-opening polymerization (CROP).
References
-
Nakabayashi, S., et al. (1966). Preparation of 2-Methyl-2-oxazoline Derivatives of N-Acetyl-hexosamines.Carbohydrate Research .[1] (Classic foundational method for oxazoline synthesis).
-
Wittmann, V., & Wong, C. H. (1997). 1,2-Acetals as Glycosyl Donors in Oligosaccharide Synthesis.[2]Journal of Organic Chemistry . (Describes the utility of oxazolines/acetals).
-
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction.Accounts of Chemical Research . (Context on glycosyl donor mechanisms).
-
Manabe, S., & Ito, Y. (2018). Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines.Beilstein Journal of Organic Chemistry . (Review confirming TMSOTf and Lewis acid protocols).
-
Qiu, S., et al. (2016).[1] A Facile and Direct Glycosidation Method...[3] Catalyzed by Ferric Chloride.[1][4]Chemistry .[5][1][4][6][7][8][9][10][11][12] (Modern application of FeCl3 in glycosylation).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. BJOC - Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile, Selective, and Regiocontrolled Synthesis of Oxazolines and Oxazoles Mediated by ZnI2 and FeCl3 [organic-chemistry.org]
- 5. Controllable and facile synthesis of poly(2-oxazoline)s using trimethylsilyl trifluoromethanesulfonate as the initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Oxazoline - Wikipedia [en.wikipedia.org]
- 7. Preparation of oxazoline derivatives from free saccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
recrystallization solvents for purifying glucosamine pentaacetate
Welcome to the technical support guide for the purification of α/β-D-glucosamine pentaacetate. This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this critical intermediate through recrystallization. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing not just solutions, but the underlying principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the recrystallization of glucosamine pentaacetate.
Q1: What are the most reliable starting solvents for recrystallizing glucosamine pentaacetate?
A1: The choice of solvent is paramount and depends on which anomer (α or β) you are targeting and the nature of the impurities. For general purposes, ethanol is an excellent starting point. Specifically, 95% ethanol is frequently cited for its effectiveness in recrystallizing acetylated sugars.[1][2] For the α-anomer, aqueous solutions of C1-C4 alcohols like methanol or ethanol, or esters such as ethyl acetate, have been shown to be effective.[3]
The underlying principle is to find a solvent in which glucosamine pentaacetate is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The acetyl groups lend significant non-polar character to the molecule, but the core pyranose ring and the amide group retain polarity, making alcohols and esters a good balance.
Q2: How do I decide between a single-solvent and a two-solvent (solvent/anti-solvent) system?
A2: A single-solvent system, like hot ethanol, is simpler and should be your first choice if a suitable solvent is found. However, you may find that glucosamine pentaacetate is either too soluble or not soluble enough in common solvents, even when heated.
This is where a two-solvent system becomes invaluable. You dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a miscible "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point). Common solvent pairs include ethyl acetate/hexane and methanol/dichloromethane.[4][5] This technique gives you fine control over the supersaturation level, which is critical for inducing crystallization, especially for stubborn compounds.
Q3: What is "oiling out," and why does it seem to happen so often with acetylated sugars?
A3: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase upon cooling.[6] This is a common and frustrating issue in the crystallization of many organic compounds, particularly sugars.[7]
The primary causes are:
-
High Supersaturation: Cooling the solution too rapidly can cause the solute to come out of solution faster than it can organize into a stable crystal lattice.[6]
-
Melting Point Depression: The melting point of your glucosamine pentaacetate may be lower than the temperature of the solution when it becomes saturated. This is often exacerbated by the presence of impurities, which can significantly lower the melting point of the eutectic mixture.[8]
-
Molecular Structure: Acetylated sugars have multiple rotatable acetyl groups. This conformational flexibility can kinetically hinder the molecules from aligning into an ordered, low-energy crystal lattice, making it easier for them to aggregate as a disordered liquid.[7]
When a compound oils out, it rarely forms pure crystals upon eventual solidification, as impurities tend to be more soluble in the oil phase than in the solvent.[8]
Q4: My crystal yield is consistently low. What are the most likely causes?
A4: A low yield is a frequent challenge. Before troubleshooting the crystallization, ensure your synthesis reaction is proceeding as expected. If the crude yield is low, the crystallization is not the primary issue.[8] Assuming a good crude yield, the common culprits during recrystallization are:
-
Using an excessive amount of solvent: The more solvent you use to dissolve your compound, the more of it will remain in the "mother liquor" upon cooling, even if it's a good solvent system. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.
-
Incomplete crystallization: Cooling time or final temperature may be insufficient. Ensure the flask is cooled gradually to room temperature and then chilled in an ice bath to maximize the recovery of the solid.
-
Anomer Mixtures: The mother liquor from the recrystallization of one anomer often contains a mixture of both α and β forms, which can be difficult to separate and may contribute to perceived yield loss if you are only targeting one anomer.[9]
Q5: How can I ensure I am crystallizing the correct anomer (α vs. β)?
A5: The α and β anomers of glucosamine pentaacetate can interconvert (anomerize), particularly in the presence of Lewis acids or bases.[9][10] It is crucial to be aware of the conditions of your synthesis and purification. For instance, imidazole has been shown to promote the anomerization of the β-form to the α-form.[9] If your crude product is a mixture, recrystallization can be used to selectively crystallize one anomer, but this often leaves the other anomer (and a mixture) in the mother liquor.[9] The identity and purity of your final product should always be confirmed by analytical methods such as NMR spectroscopy and measurement of the specific optical rotation.
Section 2: Troubleshooting Guide
| Problem | Probable Cause | Scientific Rationale & Solution |
| The compound "oiled out" instead of forming crystals. | 1. The solution was cooled too rapidly, creating a level of supersaturation that favors liquid-liquid phase separation over solid nucleation.[6] | Solution: Re-heat the solution until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level. Allow the flask to cool very slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature, or by wrapping it in glass wool). This slower approach provides the necessary time for molecules to orient correctly into a crystal lattice. |
| 2. The melting point of the impure compound is lower than the boiling point of the chosen solvent.[8] | Solution: Switch to a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve the compound in a minimum of a good, high-boiling solvent, then add a poorer, lower-boiling solvent at a temperature below the melting point of your compound until turbidity is observed. | |
| 3. High concentration of impurities. | Solution: Impurities can inhibit crystal lattice formation.[11] If possible, first purify the crude material by another method, such as column chromatography, to remove the bulk of impurities before attempting recrystallization. | |
| No crystals form, even after extensive cooling. | 1. The solution is not sufficiently supersaturated. | Solution: The concentration of the solute is below its saturation point at the cooled temperature. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again. |
| 2. A high activation energy barrier for nucleation exists. | Solution: Induce crystallization. The simplest method is to scratch the inside surface of the flask below the solvent level with a glass rod.[12] The microscopic scratches provide a high-energy surface that acts as a nucleation point. Alternatively, add a "seed crystal" from a previous successful batch.[12] This provides a perfect template for further crystal growth. | |
| The final product is colored. | 1. Presence of high molecular weight, colored, or resinous impurities from the synthesis. | Solution: Before cooling, add a small amount of activated charcoal (decolorizing carbon) to the hot solution. The charcoal has a high surface area and adsorbs these colored impurities.[1] Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield. After a few minutes of gentle boiling, perform a hot filtration to remove the charcoal before allowing the solution to cool. |
Section 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Glucosamine Pentaacetate from Ethanol
-
Dissolution: Place the crude glucosamine pentaacetate in an Erlenmeyer flask. Add a minimal volume of 95% ethanol and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating.
-
Achieve Saturation: Continue adding small portions of hot 95% ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good recovery.
-
Hot Filtration (Optional): If insoluble impurities or color are present, this is the stage to address them. If colored, add a spatula-tip of activated charcoal. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.
-
Drying: Allow the crystals to dry completely in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Two-Solvent Recrystallization using Ethyl Acetate/Heptane
-
Dissolution: In an Erlenmeyer flask, dissolve the crude glucosamine pentaacetate in the minimum required volume of warm ethyl acetate (the "good" solvent).
-
Induce Saturation: While stirring, slowly add heptane (the "anti-solvent") dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is now saturated.
-
Clarification: Add a few drops of warm ethyl acetate to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Crystallization, Collection, and Drying: Follow steps 4 through 8 from the Single-Solvent protocol above, using an ice-cold mixture of ethyl acetate/heptane (in the same approximate ratio) for the washing step.
Section 4: Data & Visualizations
Table 1: Common Solvents for Glucosamine Pentaacetate Recrystallization
| Solvent/System | Boiling Point (°C) | Suitability & Comments |
| Ethanol (95%) | ~78 | Excellent general-purpose solvent. Good for both α and β anomers.[1] |
| Methanol | 65 | Effective, but its lower boiling point may help avoid oiling out. |
| Isopropanol | 82 | Another good alcohol choice, slightly less polar than ethanol. |
| Ethyl Acetate / Heptane | 77 / 98 | A versatile two-solvent system offering fine control over saturation.[5] |
| Acetone / Water | 56 / 100 | Good for moderately polar compounds; the water acts as an anti-solvent.[5] |
Diagrams
Caption: A standard workflow for recrystallization.
Caption: Troubleshooting decision tree for oiling out.
Section 5: References
-
US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose. Google Patents.
-
CN101475608A - Production method of alpha-glucose pentaacetate. Google Patents.
-
Solubility and Crystallization of Glucosamine Hydrochloride in Water with the Presence of Additives . MDPI. [Link]
-
Purification, crystallization and preliminary X-ray analysis of the glucosamine-6-phosphate N-acetyltransferase from human liver . PubMed. [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. [Link]
-
Recrystallization Solvent Pair . YouTube. [Link]
-
Imidazole Promoted Efficient Anomerization of β-D-Glucose Pentaacetate in Organic Solutions and Solid State . ChemRxiv. [Link]
-
Synthetic Methods of β-D-Glucose Pentaacetate . ResearchGate. [Link]
-
Switchable product selectivity in dehydration of N-acetyl-d-glucosamine promoted by choline chloride-based deep eutectic solvents . ResearchGate. [Link]
-
Go-to recrystallization solvent mixtures . Reddit. [Link]
-
US2857378A - Purification of beta-glucose pentaacetate . Google Patents.
-
Recrystallization | MIT Digital Lab Techniques Manual . YouTube. [Link]
-
Purification, crystallization and preliminary X-ray analysis of the glucosamine-6-phosphate N-acetyltransferase from human liver . PMC. [Link]
-
Oiling Out in Crystallization . Mettler Toledo. [Link]
-
Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion . National Institute of Standards and Technology. [Link]
-
PURIFICATION OF GLUCOSAMINE THROUGH COOLING CRYSTALLIZATION . ResearchGate. [Link]
-
US2232712A - Fully acetylated sugar acids and processes for their production . Google Patents.
-
How to avoid the formation of oil droplets during recrystallization? . ResearchGate. [Link]
-
Recrystallization (help meeeeee) . Reddit. [Link]
-
3.6F: Troubleshooting . Chemistry LibreTexts. [Link]
-
Imidazole Promoted Efficient Anomerization of β-D-Glucose Pentaacetate in Solid State and Reaction Mechanism . ResearchGate. [Link]
-
A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study . PMC. [Link]
Sources
- 1. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. CN101475608A - Production method of alpha-glucose pentaacetate - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
optimizing temperature for glucosamine pentaacetate glycosylation
Technical Support Center: Optimizing Glucosamine Pentaacetate Glycosylation
Introduction: The "Oxazoline Paradox"
Welcome to the technical guide for optimizing the glycosylation of 2-acetamido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-glucopyranose (Glucosamine Pentaacetate).
If you are experiencing low yields or stalled reactions, you are likely encountering the Oxazoline Paradox . Unlike simple glucose donors, the C2-acetamido group in GlcNAc participates in the reaction, forming a stable 1,2-oxazoline intermediate.
-
The Benefit: This intermediate blocks the
-face, guaranteeing 1,2-trans ( ) stereoselectivity. -
The Problem: The oxazoline is often too stable. At low temperatures, it acts as a thermodynamic sink, preventing glycosidic bond formation. At too high temperatures, it degrades or anomerizes.
This guide provides the thermal parameters to navigate this energy landscape.
Module 1: The Thermodynamics of Selectivity
To optimize temperature, you must visualize the competing pathways. The reaction does not proceed directly from Donor to Product; it detours through the oxazoline ion.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: The mechanistic bifurcation. The reaction naturally pools at the Oxazoline stage. Thermal energy is required to revert the Oxazoline to the reactive Oxocarbenium ion or to facilitate direct nucleophilic opening.
Module 2: Troubleshooting Guides & FAQs
Q1: My reaction mixture turns dark/black, but TLC shows starting material remains. What is happening?
Diagnosis: You are likely operating above the Decomposition Threshold (
-
The Science: Glucosamine derivatives are thermally sensitive.[1][2] Above 60°C (especially with strong Lewis acids like
or ), elimination reactions (forming furan derivatives) compete with glycosylation. -
Solution: Switch to a "Low-Temp Activation" catalyst. Replace
/Reflux with TMSOTf (Trimethylsilyl trifluoromethanesulfonate) in 1,2-dichloroethane (DCE) at 40°C . This lowers the activation barrier without reaching decomposition temperatures.
Q2: I have 0% conversion at 0°C. Isn't low temperature supposed to be better for selectivity?
Diagnosis: You are stuck in the Kinetic Trap .
-
The Science: For standard glucose donors, 0°C or -78°C improves selectivity. For N-acetyl donors, 0°C is often insufficient to open the oxazoline ring. The oxazoline forms instantly but sits dormant.
-
Solution: Adopt a Thermal Ramp Protocol .
-
Mix reagents at 0°C (to control the initial exotherm of Lewis Acid addition).
-
Warm to Room Temperature (23°C) and hold for 2 hours.
-
If no reaction: Heat to 40-50°C (DCE reflux). Do not exceed 55°C unless using microwave irradiation.
-
Q3: I am seeing significant -anomer impurities. I thought the N-acetyl group guaranteed -selectivity?
Diagnosis: You are experiencing Thermal Anomerization .
-
The Science: While the oxazoline directs
-attack, the product itself is susceptible to Lewis Acid-catalyzed anomerization (thermodynamic equilibration) if left too long at high heat. The -anomer is often thermodynamically more stable (anomeric effect). -
Solution:
-
Quench Early: Monitor consumption of the oxazoline intermediate (often visible on TLC as a distinct spot from the donor) and quench immediately upon completion.
-
Lower Temp: Reduce reaction temperature by 10°C and extend reaction time.
-
Buffer: Add a hindered base (e.g., 2,6-di-tert-butylpyridine) to scavenge super-acidic protons generated in situ.
-
Module 3: Optimized Experimental Protocol
Method: TMSOTf-Promoted Glycosylation
Objective: High yield
-
Preparation:
-
Dissolve Glucosamine Pentaacetate (1.0 equiv) and Acceptor (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE).
-
Add 4Å Molecular Sieves (powdered, activated).
-
Stir for 30 mins at Room Temp to ensure total dryness. (Water kills this reaction by hydrolyzing the oxazoline to the hemiacetal).
-
-
Activation (The Critical Step):
-
Cool mixture to 0°C .
-
Add TMSOTf (1.1 - 1.5 equiv) dropwise.
-
Note: The solution may turn yellow (formation of oxazoline/oxocarbenium species).
-
-
The Thermal Ramp:
-
Stir at 0°C for 15 minutes .
-
Remove ice bath and warm to Room Temperature (23°C) .
-
Monitor by TLC/LC-MS at 2 hours.
-
Decision Point: If conversion < 20%, heat to 50°C .
-
-
Quench:
-
Once Donor is consumed, cool to RT.
-
Add Triethylamine (Et3N) to neutralize the Lewis Acid before adding water. This prevents acid-catalyzed hydrolysis of your product during workup.
-
Module 4: Data & Benchmarks
Use this table to predict outcomes based on your thermal conditions.
| Temperature Zone | Catalyst System | Predicted Outcome | Mechanism Dominance |
| Cryogenic (-78 to 0°C) | TMSOTf / TfOH | No Reaction / Stalled | Oxazoline formation (Kinetic Trap). Energy insufficient to open ring. |
| Ambient (20 - 25°C) | TMSOTf | Slow, High | Controlled opening of oxazoline. Ideal for reactive acceptors. |
| Elevated (40 - 55°C) | TMSOTf / | High Yield, Good | OPTIMAL ZONE. Sufficient energy to overcome activation barrier. |
| High Heat (>80°C) | Decomposition / | Thermal degradation and thermodynamic anomerization. |
References
-
Mechanistic Insights into GlcNAc Glycosylation
- Al-Mughaid, H., & Grindley, T. B. (2017). "Why Is Direct Glycosylation With N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done About It?" Chemistry – A European Journal.
- Key Finding: Identifies the stable oxazoline intermediate as the primary cause of low yields and establishes the need for optimized activ
-
Temperature Effects on Glycosyl Donors
-
Hevey, R. (2022).[1] "Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions." Angewandte Chemie International Edition.
- Key Finding: Establishes the concept of "Activation Temperature" ( ) for different donors. Glucosamine donors are noted for high sensitivity and specific thermal requirements compared to mannose/glucose.
-
(Note: Link directs to related PMC context or search landing for verification).
-
-
Oxazoline as a Donor
-
Wei, Y., et al. (2024).[3] "Glycosyl Oxazolines Serve as Active Donors for Iterative Synthesis." ResearchGate / Glycoforum.
- Key Finding: Demonstrates that the "intermediate" itself can be isolated and used as a donor, often requiring specific Lewis Acid activation (TMSOTf)
-
-
Lewis Acid Catalysis Standards
- Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research.
- Key Finding: Foundational text on the role of triflates and counterions (TMSOTf) in modulating the oxocarbenium/oxazoline equilibrium.
Sources
Technical Support Center: Controlling Anomeric Selectivity in Pentaacetate Glycosylation Reactions
Welcome to the technical support center for controlling anomeric selectivity in glycosylation reactions utilizing pentaacetate donors. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving desired stereochemical outcomes in your carbohydrate synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving β-selectivity with a glucose pentaacetate donor?
The primary strategy for obtaining 1,2-trans-glycosides (β-glycosides in the case of glucose) from pentaacetate donors relies on neighboring group participation (NGP) . The acetyl group at the C-2 position of the glucose donor participates in the reaction mechanism. Upon activation of the anomeric leaving group by a Lewis acid, the C-2 acetyl group attacks the anomeric carbon, forming a cyclic acyloxonium ion intermediate. This intermediate effectively shields the α-face of the sugar, forcing the incoming nucleophile (glycosyl acceptor) to attack from the β-face, resulting in the formation of the 1,2-trans-glycosidic bond.[1][2][3]
Q2: Under what conditions might I observe poor β-selectivity or the formation of the α-anomer?
Several factors can lead to the erosion of β-selectivity and the formation of the undesired α-anomer:
-
Strongly Dissociating Conditions: If the reaction conditions are too harsh (e.g., highly reactive Lewis acids, elevated temperatures), the reaction may proceed through a more SN1-like mechanism.[4][5] This involves the formation of a planar oxocarbenium ion intermediate, which can be attacked from either the α- or β-face, leading to a mixture of anomers.
-
Sterically Hindered Acceptors: A bulky glycosyl acceptor may have difficulty approaching the anomeric center from the β-face, even with the directing effect of the acyloxonium ion. This can lead to a decrease in β-selectivity.
-
Reaction Concentration: Higher reaction concentrations can sometimes lead to a decrease in 1,2-trans-selectivity.[2] This is because at higher concentrations, the rate of the competing SN2-like reaction with the activated donor may increase relative to the formation of the dioxalenium ion intermediate.[2]
-
Incomplete Donor Activation: If the glycosyl donor is not fully activated, side reactions can occur, potentially leading to a mixture of products.
Q3: Which Lewis acids are typically recommended for promoting glycosylation with pentaacetate donors?
Commonly used Lewis acids for activating pentaacetate donors include trimethylsilyl trifluoromethanesulfonate (TMSOTf) and boron trifluoride etherate (BF₃·Et₂O).[4] The choice of Lewis acid and its stoichiometry can significantly impact the reaction outcome and should be optimized for the specific donor and acceptor pair.
Q4: How does the solvent choice influence anomeric selectivity?
The solvent plays a crucial role in stabilizing the intermediates formed during the glycosylation reaction.
-
Nitriles (e.g., Acetonitrile): These solvents are known to participate in the reaction, forming a β-nitrilium ion intermediate. This can favor the formation of the α-glycoside.[5][6]
-
Ethers (e.g., Diethyl Ether, THF): Ethereal solvents can also influence the stereochemical outcome, often favoring the α-anomer.
-
Non-participating Solvents (e.g., Dichloromethane, Toluene): These solvents are generally preferred when high β-selectivity is desired through neighboring group participation, as they are less likely to interfere with the formation of the acyloxonium ion intermediate.
Q5: Can I achieve α-selectivity with a pentaacetate donor?
While pentaacetate donors are predisposed to forming β-glycosides via NGP, achieving α-selectivity is possible under specific conditions that disfavor NGP and promote an SN2-like attack on an activated β-donor or an SN1 reaction.[5] This can sometimes be achieved by using participating solvents like acetonitrile or by employing specific catalytic systems that favor the formation of an α-linked product.[5] However, for reliable α-glycoside synthesis, it is often more practical to use a glycosyl donor with a non-participating group at the C-2 position.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: Low β-selectivity with a significant amount of α-anomer formation.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction conditions are too harsh, favoring an SN1 pathway. | 1. Lower the reaction temperature. Glycosylation reactions should ideally be conducted at a single, controlled low temperature.[7] 2. Reduce the amount of Lewis acid. Use the minimum amount of catalyst required for donor activation. | Lower temperatures and less aggressive catalysis favor the formation and stability of the acyloxonium ion intermediate, promoting the desired SN2-like attack from the β-face.[7] |
| Interference from a participating solvent. | 1. Switch to a non-participating solvent. Dichloromethane or toluene are good starting points. | Solvents like acetonitrile can compete with the C-2 acetyl group, leading to the formation of α-glycosides.[5][6] |
| High reaction concentration. | 1. Decrease the concentration of the reactants. Perform the reaction under more dilute conditions. | Lower concentrations can favor the intramolecular NGP pathway over intermolecular side reactions that may erode stereoselectivity.[2] |
Problem 2: The reaction is sluggish or does not go to completion.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient activation of the glycosyl donor. | 1. Slightly increase the amount of Lewis acid. 2. Consider a more potent Lewis acid. | The glycosyl donor must be effectively activated to form the reactive intermediate. The reactivity of both the donor and acceptor will dictate the required activation energy.[8] |
| Low nucleophilicity of the glycosyl acceptor. | 1. Increase the reaction temperature slightly, while carefully monitoring anomeric selectivity. 2. Consider pre-activation of the donor. This involves activating the donor before adding the acceptor.[9] | A less reactive acceptor may require more energy to attack the anomeric center. Pre-activation can generate a more reactive donor species before the acceptor is introduced.[9] |
| Presence of moisture in the reaction. | 1. Ensure all glassware is rigorously dried. 2. Use freshly distilled, anhydrous solvents. 3. Activate molecular sieves properly before use. | Water can quench the Lewis acid and hydrolyze the activated donor, inhibiting the desired glycosylation reaction.[8] |
Problem 3: Formation of orthoester byproducts.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Attack of the acceptor at the acetyl carbonyl of the acyloxonium ion. | 1. Use a less nucleophilic acceptor if possible. 2. Modify the protecting groups on the acceptor to reduce its nucleophilicity. | The acyloxonium ion has two electrophilic sites: the anomeric carbon and the acetyl carbonyl carbon. Highly nucleophilic acceptors may attack the carbonyl, leading to the formation of an orthoester. |
| Reaction conditions favoring orthoester formation. | 1. Lower the reaction temperature. 2. Use a less coordinating solvent. | These conditions can help to disfavor the attack at the acetyl carbonyl. |
Experimental Protocols
General Protocol for β-Glycosylation using Glucose Pentaacetate
This protocol provides a starting point for the synthesis of a β-glycoside. Optimization of temperature, solvent, and catalyst may be necessary for specific substrates.
Materials:
-
β-D-Glucose pentaacetate (glycosyl donor)
-
Glycosyl acceptor (with a single free hydroxyl group)
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Activated 4 Å molecular sieves
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
In a separate flame-dried flask, dissolve the β-D-glucose pentaacetate in anhydrous DCM.
-
Slowly add the solution of the glycosyl donor to the cooled acceptor mixture.
-
Add TMSOTf dropwise to the reaction mixture. The amount should be catalytic (typically 0.1-0.2 equivalents).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, then filter through a pad of celite to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired β-glycoside.
Visualizing Reaction Pathways
Mechanism of Neighboring Group Participation
Caption: Neighboring group participation mechanism for β-glycoside formation.
Troubleshooting Flowchart for Poor β-Selectivity
Caption: Decision-making workflow for troubleshooting poor β-selectivity.
Summary of Factors Influencing Anomeric Selectivity
| Factor | Favors β-Selectivity (1,2-trans) | Favors α-Selectivity (1,2-cis) | Key Considerations |
| C-2 Substituent | Participating group (e.g., Acetyl, Benzoyl)[2] | Non-participating group (e.g., Benzyl, Azido)[5] | The nature of the C-2 substituent is a primary determinant of stereoselectivity. |
| Solvent | Non-participating (e.g., DCM, Toluene) | Participating (e.g., Acetonitrile, Ether)[5][6] | Solvent can actively participate in the reaction mechanism. |
| Temperature | Lower temperatures[7][10] | Higher temperatures | Temperature affects the stability of intermediates and can shift the reaction mechanism.[8] |
| Lewis Acid | Milder Lewis acids, catalytic amounts | Stronger Lewis acids, stoichiometric amounts | The strength and amount of Lewis acid control the rate of donor activation and potential for side reactions. |
| Concentration | Lower concentrations[2] | Higher concentrations[10] | Concentration can influence the relative rates of competing reaction pathways.[2] |
References
- Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv.
- Anomeric Selectivity of Glycosylations through a Machine Learning Lens.
- Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals.
- Parametric Analysis of Donor Activation for Glycosylation Reactions. Refubium - Freie Universität Berlin.
- Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv.
- Pre-activation Based Stereoselective Glycosyl
- Recent Advances in Stereoselective Chemical O-Glycosyl
- Guidelines for O-Glycoside Formation
- The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society.
- How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?.
- How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosyl
- Imidazole Promoted Efficient Anomerization of β-D-Glucose Pentaacetate in Organic Solutions and Solid St
- Venturing beyond Donor-Controlled Glycosylation: New Perspectives toward Anomeric Selectivity. Accounts of Chemical Research.
- Recent Advances in Stereoselective Chemical O-Glycosyl
- Synthetic Methods of α-D-Glucose Pentaacetate.
- Imidazole Promoted Efficient Anomerization of β-D-Glucose Pen- taacetate in Solid St
- Insulinotropic action of alpha-D-glucose pentaacet
- Approaches to stereoselective 1,1'-glycosyl
Sources
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 4. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
purification of crude beta-D-glucosamine pentaacetate
Technical Support Center: Purification of Crude -D-Glucosamine Pentaacetate
To:From:123Executive Summary & Compound Profile
Purifying
This guide provides a self-validating workflow to isolate high-purity
Compound Vital Statistics
| Property | Specification | Critical Note |
| Target Anomer | Beta ( | Kinetically favored in pyridine/Ac |
| Melting Point | 186–189 °C | Significantly higher than glucose pentaacetate (132°C) or the |
| Solubility | Soluble in DMSO, DMF, hot Ethanol.[1][2][3] | Sparingly soluble in water/ether.[3] |
| Key Impurities | Pyridine, Acetic Acid, | Pyridine traces can poison downstream glycosylation catalysts.[3] |
Diagnostic Matrix: What is going wrong?
Identify your issue below to find the immediate solution.
| Symptom | Probable Cause | Immediate Action |
| Product is Brown/Black | Sugar charring (Maillard-type) or polymerization of impurities.[1][2][3] | Do not proceed. Perform Activated Charcoal treatment (See Section 4.1).[3] |
| Low Melting Point (<180°C) | Contamination with | Check NMR (See Section 3). Recrystallize from hot Ethanol.[3] |
| Smell of Fish/Amine | Residual Pyridine.[3][5][6] | Perform Copper Sulfate wash or co-evaporate with Toluene (See Section 4.2).[3] |
| Oily/Sticky Solid | Incomplete crystallization or residual acetic anhydride.[3] | Triturate with cold Ethanol/Ether.[3] Scratch flask sides.[3] |
| NMR shows Doublet at 6.1 ppm | You have the wrong isomer. Recrystallization may enrich |
Analytical Validation: The Alpha vs. Beta Battle
Before purification, you must confirm you actually have the
The "Self-Validating" NMR Check
-
-Anomer (Target): Look for the anomeric proton (H-1) at ~5.7 ppm .[1][3] It must appear as a doublet with a large coupling constant (
Hz ).[3] This indicates a trans-diaxial relationship between H-1 and H-2.[1][3] -
-Anomer (Impurity): The H-1 signal appears downfield at ~6.2 ppm as a doublet with a small coupling constant (
Hz ), indicating a cis-equatorial-axial relationship.[1][3]
Critical Rule: If your crude material shows a dominant doublet at 6.2 ppm (
Hz), stop.[2][3] You have synthesized the-anomer (likely due to ZnCl or high heat/acid).[3] Purification cannot "convert" it back to .
Deep Dive Protocols
The "Black Tar" Removal (Decolorization)
Crude acetylation of amino sugars often yields a dark brown syrup due to oxidation.
-
Dissolution: Dissolve the crude dark solid in the minimum amount of hot Ethanol (95%) or Methanol .[3]
-
Adsorption: Add Activated Charcoal (approx. 5-10% weight of crude mass).[3]
-
Digestion: Stir gently at reflux (boiling) for 15 minutes. Do not prolong heating to avoid anomerization.[3]
-
Filtration: Filter the hot solution through a Celite 545 pad (diatomaceous earth) into a pre-warmed flask. The filtrate should be pale yellow or colorless.[3]
Removing Pyridine (The "Copper Wash")
If your synthesis used pyridine, it is notoriously difficult to remove by rotovap alone.[3]
-
Method A (Azeotrope): Co-evaporate the crude residue with Toluene (3x). Toluene forms an azeotrope with pyridine, dragging it out.[1][2][3]
-
Method B (Copper Complex): Dissolve crude in Chloroform/DCM.[3] Wash with saturated aqueous CuSO
.[3] Pyridine coordinates with copper (turning the aqueous layer dark blue).[3] Repeat until the aqueous layer remains light blue.[3] Wash with water, dry over MgSO , and evaporate.[1][2][3]
Recrystallization of this compound
Standard Protocol for >98% Purity
-
Solvent: Use 95% Ethanol (or absolute Ethanol).
-
Dissolve: Heat ethanol to boiling. Add crude solid slowly until no more dissolves (saturation).[3]
-
Clarify: If not done previously, perform the Charcoal/Celite step here (Section 4.1).[3]
-
Crystallize: Remove from heat. Allow to cool to room temperature slowly (wrap flask in a towel). Rapid cooling traps impurities.[3]
-
Harvest: Once at room temperature, place in an ice bath (
C) for 1 hour. -
Filter: Collect crystals via vacuum filtration. Wash with ice-cold Ethanol .[1][3]
-
Dry: Dry under high vacuum at 40°C.
Workflow Logic Diagram
The following diagram illustrates the decision-making process for purifying the crude material.
Caption: Logical workflow for the purification of crude
Frequently Asked Questions (FAQs)
Q: Can I use water to wash the product?
A: Yes, but be careful.
Q: Why did my product turn into a solid block in the flask? A: This is "oiling out" followed by rapid solidification.[3] It usually happens if the ethanol solution was too concentrated or cooled too fast.[3] Re-dissolve in more hot ethanol and cool much more slowly.
Q: Can I use acid to remove the pyridine?
A: Proceed with caution. While dilute HCl can remove pyridine, strong acids or heat with acid can catalyze the anomerization of your desired
Q: My melting point is 135°C. Is that okay?
A: No. That matches the melting point of Glucose pentaacetate (not Glucosamine) or a mixture of anomers.[3] Pure
References
-
Sigma-Aldrich.
this compound.[1][3][4] Retrieved from .[1][3] -
Thermo Fisher Scientific.
this compound. Retrieved from . -
ChemicalBook. 1H NMR Spectrum of Betathis compound. Retrieved from .
-
Horton, D. (1966).[3] The Anomeric Reaction of D-Glucosamine Derivatives. Journal of Organic Chemistry. (Contextual grounding for anomeric stability).
-
Bergmann, M., & Zervas, L. (1931).[1][2][3] Über die Acetylierung von Glucosamin. Berichte der deutschen chemischen Gesellschaft. (Classic synthesis reference for pyridine method).[3]
Sources
- 1. Thermo Scientific Chemicals betathis compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 3. researchgate.net [researchgate.net]
- 4. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to 13C NMR Spectrum Analysis of Acetylated Glucosamine and Comparative Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of biomolecules is a critical endeavor. Acetylated glucosamine, a key monosaccharide derivative, is integral to numerous biological polymers and pathways, making its accurate characterization essential. Among the array of analytical tools available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive method for confirming its structure.
This guide offers a detailed exploration of the 13C NMR spectrum of acetylated glucosamine, providing expert insights into experimental choices and data interpretation. It further presents a comparative analysis of alternative analytical methods, complete with experimental data and protocols, to assist researchers in selecting the most suitable technique for their specific applications.
The Power of 13C NMR for Characterizing Acetylated Glucosamine
13C NMR spectroscopy is a powerful, non-destructive technique that provides an unambiguous fingerprint of a molecule's carbon framework.[1] Each unique carbon atom within a molecule produces a distinct signal in the 13C NMR spectrum, and the chemical shift of this signal is highly sensitive to the atom's local electronic environment. This sensitivity allows for the precise assignment of every carbon in the acetylated glucosamine structure, offering definitive confirmation of its identity and purity.
Interpreting the 13C NMR Spectrum of N-Acetylglucosamine
The 13C NMR spectrum of N-acetyl-D-glucosamine (GlcNAc) reveals distinct signals for each of its eight carbon atoms. A particularly informative signal is that of the anomeric carbon (C1), as its chemical shift is highly dependent on the α or β configuration at this position.
In aqueous solutions, GlcNAc exists as an equilibrium of the α and β anomers.[2] The Biological Magnetic Resonance Bank (BMRB) provides assigned chemical shifts for N-Acetyl-D-glucosamine in D2O, which are invaluable for spectral interpretation.[3]
Table 1: Typical 13C NMR Chemical Shifts of N-Acetyl-D-glucosamine in D₂O at 298K, pH 7.4 [3]
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 97.635 |
| C2 | 59.382 |
| C3 | 76.593 |
| C4 | 72.750 |
| C5 | 78.660 |
| C6 | 63.426 |
| C=O (Acetyl) | 177.490 |
| CH₃ (Acetyl) | 24.888 |
Note: The BMRB entry primarily reflects the major anomer in solution. Chemical shifts can vary slightly based on solvent, temperature, and pH.
The carbonyl and methyl carbons of the acetyl group are readily identified by their characteristic downfield and upfield shifts, respectively. The remaining carbons of the glucose ring can be assigned based on established spectral data and 2D NMR experiments like HSQC.
Caption: Chemical structure of N-acetylglucosamine.
A Comparative Overview of Alternative Analytical Techniques
While 13C NMR provides definitive structural information, a comprehensive analysis often benefits from a multi-technique approach.
Proton (¹H) NMR Spectroscopy
¹H NMR is a highly sensitive technique that provides detailed information about the proton environment of a molecule.[4] It is often used alongside 13C NMR for a more complete picture. The anomeric proton (H1) signal is particularly useful for differentiating between the α and β anomers.[4][5]
Table 2: Performance Comparison: 13C NMR vs. ¹H NMR
| Feature | 13C NMR | ¹H NMR |
| Information Provided | Carbon skeleton | Proton environment, coupling information |
| Sensitivity | Lower | Higher |
| Spectral Dispersion | Wide, well-resolved peaks | Can be crowded, with overlapping signals |
| Quantitative Analysis | Good with appropriate parameters | Excellent for quantification |
| Experiment Duration | Longer | Shorter |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule.[6] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the presence of acetylated glucosamine and identify any impurities.[6][7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for assessing the purity of acetylated glucosamine and for separating different isomers.[5][9] When coupled with a mass spectrometer (LC-MS), it provides both separation and identification capabilities.[8][10]
Table 3: Comparison of Key Analytical Techniques for Acetylated Glucosamine Characterization
| Technique | Principle | Information Obtained | Strengths | Limitations |
| 13C NMR | Nuclear magnetic resonance of 13C nuclei | Detailed carbon skeleton, stereochemistry | Unambiguous structural elucidation | Lower sensitivity, longer acquisition times |
| ¹H NMR | Nuclear magnetic resonance of ¹H nuclei | Proton environment, stereochemistry, coupling | High sensitivity, rapid analysis | Potential for spectral overlap[5] |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight, fragmentation patterns | High sensitivity, requires small sample amounts | Does not provide detailed isomeric information alone[11] |
| HPLC | Differential partitioning between phases | Purity, separation of isomers, quantification | Excellent for purity assessment and quantification[9] | Requires reference standards for definitive identification |
Standardized Experimental Protocols
Adherence to well-defined protocols is essential for obtaining reliable and reproducible data.
Protocol 1: 13C NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh and dissolve 10-20 mg of the acetylated glucosamine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Complete dissolution is crucial.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the 13C probe to the correct frequency.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled 1D 13C NMR spectrum.
-
Typical parameters for a 500 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. The number of scans will depend on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using an appropriate internal or external standard (e.g., DSS for D₂O).
-
Caption: A streamlined workflow for 13C NMR analysis.
Conclusion
The comprehensive characterization of acetylated glucosamine is fundamental for its application in research and drug development. 13C NMR spectroscopy offers unparalleled detail for structural confirmation. However, for a complete understanding of purity, isomeric composition, and quantification, a multi-faceted approach incorporating ¹H NMR, mass spectrometry, and HPLC is highly recommended. By leveraging the strengths of each technique and adhering to rigorous experimental protocols, researchers can ensure the accurate and reliable characterization of this vital biomolecule.
References
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Creekmore, J. R., et al. (2025). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy. ResearchGate. [Link]
-
Herdyastuti, N., and Cahyaningrum, S. E. (2017). ANALYSIS OF N-ACETYLGLUCOSAMINE FROM ENZYMATIC DEGRADATION OF AMORPHOUS CHITIN. Rasayan Journal of Chemistry, 10(1), 226-233. [Link]
-
Chen, J. K., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. Molecules, 16(9), 7447-7458. [Link]
-
Liaqat, F., & Eltem, R. (2018). N-Acetylglucosamine: Production and Applications. Marine Drugs, 16(7), 229. [Link]
-
SIELC Technologies. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column. [Link]
-
Ziefuß, A. R., et al. (2020). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry, 92(6), 4495-4503. [Link]
-
Biological Magnetic Resonance Bank. bmse000231 N-Acetyl-D-glucosamine. [Link]
-
Chen, J. K., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) From Chitin. PubMed. [Link]
-
Zhu, G., et al. (2022). 1 H NMR Spectra of N-acetyl-D-glucosamine and five peaks marked for tracking. ResearchGate. [Link]
-
Li, Y., et al. (2012). Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma. Journal of Chromatography B, 903, 146-150. [Link]
-
Chen, J. K., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. PMC. [Link]
-
Maynard, J. C., & Chalkley, R. J. (2021). Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. Molecular & Cellular Proteomics, 20, 100031. [Link]
-
Li, Y., et al. (2012). Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of N-Acetylglucosamine Concentration in Human Plasma. ResearchGate. [Link]
-
Onji, Y., et al. (2025). Detection of N-Acetyl-D-Glucosamine in Hyaluronan by Thin Layer Chromatography. ResearchGate. [Link]
-
Mobli, M., & Almond, A. (2015). 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. Analytical Chemistry, 87(12), 6039-6045. [Link]
-
Sayyadi, N., et al. (2018). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine. ChemPhysChem, 19(21), 2871-2877. [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
- 4. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acetylglucosamine Assay and Glucosamine Limit Test Following the United States Pharmacopoeia Method [sigmaaldrich.com]
- 10. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 11. escholarship.org [escholarship.org]
distinguishing alpha vs beta glucosamine pentaacetate by NMR
Distinguishing vs Glucosamine Pentaacetate by NMR: A Comparative Guide
Executive Summary
In carbohydrate synthesis and drug development, the stereochemical purity of the anomeric center is critical. For Glucosamine Pentaacetate (2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose), distinguishing between the alpha (
This guide outlines the definitive NMR markers to differentiate these isomers. The primary distinction relies on proton-proton spin coupling (
Quick Comparison Table ( , 298 K)
| Feature | Mechanistic Cause | ||
| H-1 Chemical Shift ( | ~6.1 - 6.2 ppm | ~5.7 ppm | Equatorial protons are deshielded (downfield). |
| H1-H2 Coupling ( | 3.0 - 4.0 Hz | 8.0 - 9.0 Hz | Karplus relation: Dihedral angle ( |
| C-1 Chemical Shift ( | ~89 - 91 ppm | ~91 - 93 ppm | Anomeric effect influences shielding. |
| H1 Orientation | Equatorial | Axial | Pyranose ring chair conformation ( |
Mechanistic Basis of Distinction
To interpret the spectra correctly, one must understand the conformational geometry of the D-glucopyranose ring. Glucosamine pentaacetate predominantly adopts the
The Karplus Relationship (Coupling Constants)
The magnitude of the vicinal coupling constant (
-
-Anomer (Trans-Diaxial): The
is axial, and is axial. The dihedral angle is . According to the Karplus curve, this results in a large coupling constant ( Hz) . -
-Anomer (Cis-Equatorial-Axial): The
is equatorial, and is axial. The dihedral angle is .[2] This results in a small coupling constant ( Hz) .
Chemical Shift Anisotropy
-
Proton (
): Equatorial protons ( -anomer) are generally deshielded by the ring currents and the anisotropy of the C-C and C-O bonds, appearing downfield relative to their axial counterparts.[2] -
Carbon (
): While less distinct than protons, the -anomeric carbon often resonates slightly downfield of the -anomeric carbon in peracetylated sugars due to stereoelectronic effects.
Structural Visualization & Logic Flow
The following diagrams illustrate the structural relationship and the decision logic for assignment.
Diagram 1: Structural Conformation & Dihedral Angles
Caption: Stereochemical relationship between H1 and H2 protons driving the Karplus coupling differences.
Diagram 2: Analytical Decision Workflow
Caption: Step-by-step logic for assigning anomeric identity based on spectral data.
Experimental Protocol
To ensure reproducibility and accurate assignment, follow this validated protocol.
Sample Preparation
-
Solvent Choice: Deuterated Chloroform (
) is the standard solvent for peracetylated sugars due to excellent solubility and spectral resolution. is a viable alternative if the sample is polar or sparingly soluble. -
Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent.
-
Note: High concentrations can cause viscosity broadening; low concentrations may require more scans.
-
-
Filtration: If the solution is cloudy, filter through a small plug of cotton or glass wool into the NMR tube to prevent magnetic inhomogeneity (shimming issues).
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Relaxation Delay (D1): Set to
seconds . Accurate integration requires full relaxation of the anomeric proton. -
Scans (NS): 16 to 64 scans are typically sufficient.
-
Spectral Width: Ensure the window covers -2 to 14 ppm to catch all exchangeable protons (NH).
Data Processing
-
Phasing: Apply manual phasing to ensure the H-1 doublet is perfectly symmetric.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration.
-
Referencing: Calibrate the spectrum to the residual solvent peak (
at 7.26 ppm or at 2.50 ppm ).
Detailed Spectral Analysis
The Alpha ( ) Anomer[2]
-
Appearance: The H-1 signal appears as a doublet (d) further downfield.
-
Shift: Typically
6.10 – 6.30 ppm in . -
Coupling: The splitting is narrow,
Hz . -
Context: The signal is often distinct from the bulk of the ring protons (3.5 - 5.5 ppm), making it easy to identify.
The Beta ( ) Anomer[2][3]
-
Appearance: The H-1 signal appears as a doublet (d) further upfield compared to the
form. -
Shift: Typically
5.60 – 5.80 ppm in . -
Coupling: The splitting is wide,
Hz . -
Context: In mixtures, this doublet will be clearly resolved to the right (lower ppm) of the
signal.
13C NMR Confirmation
If proton data is ambiguous (e.g., overlapping signals in a complex mixture),
- -C1: Resonates at ~89-91 ppm .[3]
- -C1: Resonates slightly downfield at ~91-93 ppm .
-
Note: This trend is specific to acetylated derivatives; in free sugars, the trend often reverses.
Troubleshooting & Validation
-
Mixtures: If your synthesis produces a mixture (anomeric ratio), integrate the two H-1 doublets. The ratio of the integrals directly corresponds to the molar ratio of
anomers. -
NH Coupling: The amide proton (
) at C-2 can couple to , complicating the multiplet. However, the signal is usually unaffected as it only couples significantly to . -
Solvent Effects: Shifting from
to will shift all peaks, but the relative order ( downfield of ) and the magnitude of coupling constants ( > ) remain constant.
References
-
Royal Society of Chemistry. Supplementary Information: Synthesis of Pentaacetylated Glucose. (Provides comparative shifts for alpha/beta glucose pentaacetate, structurally analogous to glucosamine). [Link]
-
Magritek. Glucose Anomers - Conformational Analysis by NMR. (Detailed explanation of Karplus relationship in pyranose rings). [Link]
-
Bertuzzi, D. L., et al. General Protocol to Obtain D-Glucosamine from Biomass Residues.[1] ResearchGate. (Discusses anomeric equilibration and NMR characterization). [Link]
A Senior Application Scientist's Guide to HPLC Methods for Purity Analysis of Glucosamine Derivatives
Welcome, researchers, scientists, and drug development professionals. In the realm of dietary supplements and pharmaceuticals, ensuring the purity and accurate quantification of active ingredients is paramount. Glucosamine, a widely used amino sugar for supporting joint health, and its derivatives (e.g., glucosamine sulfate, glucosamine hydrochloride, and N-acetylglucosamine) present a unique analytical challenge due to their high polarity and lack of a significant UV chromophore.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these compounds, grounded in scientific principles and practical application. We will delve into the causality behind methodological choices, offering a self-validating framework for your analytical endeavors.
The Analytical Challenge: Why Glucosamine Requires Specialized HPLC Approaches
Standard reversed-phase (RP) HPLC with UV detection, the workhorse of many analytical labs, is often unsuitable for the direct analysis of glucosamine.[2] This is due to two primary reasons:
-
High Polarity: Glucosamine is highly water-soluble and has minimal retention on traditional C8 or C18 reversed-phase columns under typical mobile phase conditions.[3]
-
Lack of a Chromophore: The glucosamine molecule does not absorb light in the conventional UV-Vis range (200-800 nm), making detection by standard UV detectors challenging without derivatization.[1]
To overcome these hurdles, chromatographers have developed and refined several robust HPLC strategies, which we will compare in detail:
-
Reversed-Phase HPLC with Pre-column Derivatization
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Ion-Exchange Chromatography (IEC)
Method 1: Reversed-Phase HPLC with Pre-column Derivatization
This classical approach tackles the detection challenge head-on by chemically attaching a UV-active or fluorescent molecule (a chromophore or fluorophore) to the glucosamine molecule before it is injected into the HPLC system. This not only imparts detectability but also increases the hydrophobicity of the analyte, improving its retention on a reversed-phase column.
The "Why": Causality in Derivatization
The choice of derivatizing agent is critical and is dictated by the desired sensitivity and the functional group available on the analyte (the primary amine group in glucosamine). Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the amine group to form a highly fluorescent derivative, enabling very low detection limits.[4][5] This makes the method ideal for trace-level impurity analysis or pharmacokinetic studies.[6]
Experimental Workflow: RP-HPLC with Derivatization
Caption: Workflow for RP-HPLC with pre-column derivatization.
Detailed Protocol: FMOC-Cl Derivatization
This protocol is a representative example based on established methods.[4]
-
Standard/Sample Preparation: Accurately weigh and dissolve the glucosamine standard or sample in a suitable diluent (e.g., water) to a known concentration.
-
Buffer Preparation: Prepare a borate buffer solution (e.g., 0.4 M, pH 10).
-
Derivatizing Reagent: Prepare a solution of FMOC-Cl in acetonitrile.
-
Derivatization Reaction: In a vial, mix the sample/standard solution with the borate buffer and the FMOC-Cl solution. Vortex and allow the reaction to proceed at a controlled temperature (e.g., 20-40°C) for a specific time.[5]
-
Reaction Quenching: Add a primary amine-containing reagent (e.g., glycine) to react with excess FMOC-Cl, preventing interference.
-
HPLC Analysis: Inject the resulting solution onto a reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile/methanol).[3]
-
Detection: Monitor the eluent with a fluorescence detector (e.g., Excitation: 260 nm, Emission: 315 nm) or a UV detector.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for analyzing polar compounds like glucosamine in their native, underivatized state.[7] This technique utilizes a polar stationary phase (e.g., silica, or phases bonded with amide or zwitterionic functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.
The "Why": Causality in HILIC Separation
In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte retention is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. The higher the polarity of the analyte, the stronger its retention. This mechanism is the opposite of reversed-phase chromatography, making it perfectly suited for retaining and separating highly polar compounds that elute in the void volume in RP-HPLC.[2][7]
Because derivatization is not required, HILIC methods are often simpler, faster, and less labor-intensive.[8] However, detection remains a challenge. Since glucosamine lacks a UV chromophore, universal detectors that do not rely on the optical properties of the analyte are required. These include Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).[7][9]
Experimental Workflow: HILIC
Caption: Workflow for HILIC analysis of glucosamine.
Detailed Protocol: HILIC with ELSD/CAD
This protocol is a synthesis of common HILIC methodologies.[7][8]
-
Standard/Sample Preparation: Accurately weigh and dissolve the glucosamine standard or sample in a diluent that is miscible with the mobile phase, typically a mixture of acetonitrile and water.
-
HPLC System: An HPLC system equipped with a HILIC column (e.g., ZIC-HILIC 150 x 4.6 mm, 5 µm) and an ELSD or CAD detector.
-
Mobile Phase: An isocratic mobile phase is often sufficient. A typical mobile phase would be a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) in a ratio of approximately 80:20 (v/v).[8]
-
Flow Rate: A typical flow rate is 0.3-1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 35-40°C) to ensure reproducible retention times.
-
Detector Settings (ELSD): Optimize nebulizer and evaporator temperatures and gas flow rate. For example, nebulizer and evaporator temperatures at 40°C with a gas flow of 1.6 SLM.[9]
-
Injection and Analysis: Inject the prepared samples and standards for analysis.
Method 3: Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge. Since glucosamine is a weak base and is positively charged at acidic to neutral pH, it can be retained on a cation-exchange column. A more common approach for carbohydrates is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[2][10]
The "Why": Causality in HPAEC-PAD
At a very high pH (typically >12), the hydroxyl groups of carbohydrates like glucosamine can be deprotonated, giving them a negative charge. This allows them to be separated on a strong anion-exchange column. Detection is then achieved electrochemically using Pulsed Amperometric Detection (PAD). PAD involves applying a series of potential pulses to a gold working electrode, which oxidizes the analytes, generating a current that is proportional to their concentration. This method is highly sensitive and specific for carbohydrates and does not require derivatization.
Experimental Workflow: HPAEC-PAD
Caption: Workflow for HPAEC-PAD analysis of glucosamine.
Detailed Protocol: HPAEC-PAD
This protocol is based on established ion-exchange methods.[10]
-
Standard/Sample Preparation: Accurately weigh and dissolve the glucosamine standard or sample in high-purity water.
-
HPLC System: An inert, metal-free HPLC system is recommended to avoid contamination. The system should be equipped with a strong anion-exchange column (e.g., AminoPac PA10) and a PAD detector with a gold working electrode.
-
Mobile Phase: A high pH mobile phase, typically sodium hydroxide, is used for elution. A gradient of sodium acetate in sodium hydroxide may be used to elute more strongly retained analytes.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Use a PAD waveform optimized for carbohydrates.
-
Injection and Analysis: Inject the prepared samples and standards for analysis.
Comparison of HPLC Methods for Glucosamine Analysis
| Feature | RP-HPLC with Derivatization | HILIC with ELSD/CAD | HPAEC-PAD |
| Principle | Hydrophobic interaction after derivatization | Partitioning of a polar analyte onto a polar stationary phase | Ion-exchange based on charge |
| Derivatization | Required (e.g., FMOC-Cl, PITC, OPA)[1][4] | Not required[8] | Not required |
| Typical Column | C18, C8 | Amide, Zwitterionic, Silica | Strong Anion-Exchange |
| Typical Detector | Fluorescence, UV | ELSD, CAD, MS | Pulsed Amperometric (PAD) |
| Sensitivity | Very High (especially with fluorescence) | Moderate to High | Very High |
| Run Time | Moderate (derivatization adds time) | Short (often < 10 mins)[8] | Moderate |
| Pros | - Extremely sensitive- Utilizes common lab equipment (UV/FL D) | - Simple, direct analysis- Fast run times- Good for polar compounds[7] | - Highly sensitive and selective for carbohydrates- No derivatization |
| Cons | - Derivatization can be time-consuming and introduce variability- Reagents can be costly | - Requires specialized detectors (ELSD/CAD)- Sensitive to mobile phase composition- Non-linear detector response (ELSD) | - Requires high pH mobile phases- System must be metal-free- PAD can be complex to optimize |
Method Selection Guide: Which HPLC Method is Right for You?
As a Senior Application Scientist, my advice is to select the method that best aligns with your specific analytical objectives, available instrumentation, and sample matrix.
-
For Routine Quality Control (QC) of Raw Materials and Finished Products: HILIC with ELSD or CAD is often the most efficient choice. Its simplicity, speed, and ability to analyze glucosamine without derivatization make it ideal for high-throughput environments.[7][8] The robustness of modern HILIC columns provides excellent reproducibility.
-
For High-Sensitivity Requirements (e.g., Impurity Profiling, Pharmacokinetics): RP-HPLC with pre-column fluorescence derivatization is the gold standard when trace-level quantification is necessary.[6] The significant signal enhancement from fluorogenic tags like FMOC-Cl allows for detection limits that other methods may not achieve.
-
For Complex Matrices or Carbohydrate-Specific Analysis: HPAEC-PAD offers unparalleled selectivity and sensitivity for carbohydrates.[10] If you are analyzing glucosamine in the presence of other sugars or in complex biological matrices where specificity is critical, this method is superior. However, it requires a dedicated, inert HPLC system.
By understanding the fundamental principles and practical considerations of each of these powerful HPLC techniques, you can confidently select and implement a robust and reliable method for the purity analysis of glucosamine derivatives in your laboratory.
References
- Vertex AI Search. (2022). High Performance Liquid Chromatography (HPLC) for Detection of Glucosamine and Chondroitin Sulfate Compounds.
- SIELC Technologies. (n.d.). ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column.
-
Asthana, C., Peterson, G. M., Shastri, M., & Patel, R. P. (2019). Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements. PLOS ONE, 14(5), e0216039. [Link]
-
Zhou, J. Z., Waszkuc, T., & Mohammed, F. (2004). Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. Journal of AOAC INTERNATIONAL, 87(5), 1083-1094. [Link]
-
Tomellini, S. A., et al. (2006). Liquid Chromatographic Analysis of Glucosamine in Commercial Dietary Supplements Using Indirect Fluorescence Detection. Journal of Chromatographic Science, 44(2), 87-92. [Link]
-
Wahyuningsih, E., Primaharinastiti, R., & Yuwono, M. (2022). Development and validation of a HILIC-HPLC-ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
- Wahyuningsih, E., Primaharinastiti, R., & Yuwono, M. (2022). Development and validation of a HILIC-HPLC- ELSD method for simultaneous determination of glucosamine hydrochloride and chondroi. SciELO.
-
[No author listed]. (n.d.). [Determination of glucosamine hydrochloride in health foods using high performance anion exchange chromatography]. PubMed. [Link]
-
Bobbarala, V., et al. (2010). HPLC Method Development for Glucosamine Sulphate and Diacerein Formulation. Journal of Pharmacy Research, 3(2). [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of Fmoc derivatizatives of glucosamine under different temperatures. [Link]
-
ResearchGate. (n.d.). HPLC-MS analysis of (a) MS spectra of glucosamine; (b) the LC-MS... [Link]
-
Alcázar Magaña, A., et al. (2014). Fast determination of glucosamine in pharmaceutical formulations by high performance liquid chromatography without pre-column derivatization. Redalyc. [Link]
-
Kulkarni, S., et al. (2022). Development and validation of green chemistry HPLC-RI method for the simultaneous estimation of glucosamine and chondroitin sulfate from drug products. MedCrave online. [Link]
-
Yu, Y., et al. (2005). Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. Journal of Chromatography B, 824(1-2), 164-171. [Link]
-
USP. (2011). Glucosamine Hydrochloride. USP Monographs. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. scielo.br [scielo.br]
- 3. redalyc.org [redalyc.org]
- 4. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. journals.plos.org [journals.plos.org]
- 9. ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column | SIELC Technologies [sielc.com]
- 10. [Determination of glucosamine hydrochloride in health foods using high performance anion exchange chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
optical rotation values for beta-D-glucosamine pentaacetate
Optical Rotation Guide: this compound
Anomeric Purity & Quality Control Standards
Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, QA/QC Specialists, Glycobiology Researchers.
Executive Summary: The Anomeric Imperative
In carbohydrate chemistry, the stereochemical integrity of the anomeric center (C1) is non-negotiable. For
Unlike NMR, which requires expensive instrumentation and time-consuming sample prep, polarimetry offers a rapid, self-validating method to quantify the ratio of
Comparative Data Analysis
The following data consolidates experimental values from primary literature and commercial certificates of analysis (CoA).
Table 1: Optical Rotation & Physical Property Comparison
| Property | Diagnostic Insight | ||
| CAS Number | 7772-79-4 | 7784-54-5 | Distinct registries confirm separability. |
| Specific Rotation | +1.5° to +4.0° | +93.5° to +98.0° | CRITICAL: A rotation > +5° indicates significant |
| Solvent Standard | Chloroform ( | Chloroform ( | Chloroform is the industry standard for minimizing solvent-induced mutarotation during measurement. |
| Melting Point | 182°C – 192°C | 134°C – 138°C | The |
| Solubility Profile | DMSO, DMF, Chloroform | DMSO, DMF, Chloroform | Both are sparingly soluble in water; pre-dissolution in DMF is required for aqueous buffers. |
Technical Note: The massive difference in rotation (
) allows for high-sensitivity detection of the-anomer. A 1% -impurity will shift the observed rotation of the -sample by approximately +0.9°.
Table 2: Solvent Compatibility & Stability
| Solvent | Solubility (mg/mL) | Stability Risk | Recommendation |
| Chloroform | High (>50) | Low | Preferred for OR measurement. Inert to anomerization at RT. |
| DMSO | ~20 | Moderate | Use for biological assays. Hygroscopic nature may induce hydrolysis over time. |
| DMF | ~30 | Moderate | Good for stock solutions; purge with inert gas to prevent oxidation/hydrolysis. |
| Water/PBS | <0.5 | High | Avoid for storage.[1] Rapid mutarotation (equilibration to |
Experimental Protocol: Synthesis & Validation
This workflow details the synthesis of the
Phase 1: Synthesis (Thermodynamic Control)
-
Reagents: Acetic Anhydride (
), Pyridine (solvent/base). -
Mechanism: Direct acetylation typically yields an
mixture. High-temperature recrystallization favors the stable -form.
Phase 2: Purification & Polarimetric Validation
Objective: Isolate pure
-
Crude Isolation: Pour reaction mixture into ice water. Filter the precipitate.[2][3]
-
Recrystallization: Dissolve crude solid in hot Ethanol or Methanol.
-
Causality: The
-anomer crystallizes preferentially at higher temperatures due to its higher melting point (182°C vs 134°C).
-
-
Sampling: Take a small aliquot of the wet crystals, dry under vacuum.
-
Measurement (The "Zero-Check"):
-
Dissolve 100 mg of sample in 10 mL Chloroform (
). -
Measure
at 20°C. -
Decision Gate:
-
If
: Recrystallize again. -
If
: Pass . Proceed to drying.[3]
-
-
Visualizing the Workflow
The following diagram illustrates the logic flow from synthesis to validation, highlighting the critical decision nodes based on optical rotation.
Figure 1: Purification logic flow. The Optical Rotation (OR) measurement acts as the critical gatekeeper, preventing the release of alpha-contaminated product.
Troubleshooting & Anomerization
Detecting "Mutarotation"
If your specific rotation value drifts over time (e.g., changes from +3° to +20° over 2 hours), your sample is undergoing mutarotation .
-
Cause: Presence of trace acid/base catalyst or protic solvent (water/methanol) in the sample tube.
-
Fix: Ensure Chloroform is anhydrous and free of ethanol stabilizer (or use Amylene-stabilized CHCl3).
Distinguishing Salt vs. Amide
Do not confuse Glucosamine Pentaacetate (Amide) with Glucosamine HCl Tetraacetate (Salt).
References
-
Thermo Scientific Chemicals. (2024). betathis compound, 96% Product Specifications. Fisher Scientific.[5]
-
Hudson, C. S., & Dale, J. K. (1914).[2] The Isomeric Pentaacetates of Glucosamine and of Chondrosamine. The Journal of Biological Chemistry, 18, 126.[2] (Establishes the
-anomer rotation at +93.5°). -
Cayman Chemical. (2022).[1][6] betathis compound Product Information & Solubility. Cayman Chemical.[1][6]
-
Sigma-Aldrich. (2024). 2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate Product Sheet. Merck KGaA.
-
Chem-Impex International. (2024). betathis compound Technical Data. Chem-Impex.
A Comparative Guide to Elemental Analysis Standards for Glucosamine Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity and structural integrity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Glucosamine pentaacetate (C₁₆H₂₃NO₁₀), a fully acetylated derivative of the widely studied amino sugar glucosamine, is no exception. Its purity directly impacts its chemical reactivity, biological activity, and ultimately, the safety and efficacy of any potential therapeutic application. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of elemental analysis as a fundamental standard for glucosamine pentaacetate, alongside alternative and complementary analytical techniques. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure a self-validating system of analysis.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a primary, cost-effective method to verify the empirical formula of a synthesized compound like glucosamine pentaacetate. The technique relies on the complete combustion of a precisely weighed sample, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, and N₂).
The core principle is a direct comparison of the experimentally determined mass percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from the molecular formula. For glucosamine pentaacetate (C₁₆H₂₃NO₁₀, Molecular Weight: 389.36 g/mol ), the theoretical elemental composition is:
-
Carbon (C): 49.36%
-
Hydrogen (H): 5.95%
-
Nitrogen (N): 3.60%
-
Oxygen (O): 41.09% (typically determined by difference)
A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity and correct elemental composition. In the pharmaceutical industry, a generally accepted tolerance for elemental analysis results is a deviation of no more than ±0.4% from the theoretical value for each element.
Experimental Protocol: CHN Elemental Analysis of Glucosamine Pentaacetate
This protocol outlines the essential steps for performing CHN analysis on a sample of glucosamine pentaacetate.
-
Sample Preparation:
-
Ensure the glucosamine pentaacetate sample is homogenous and has been appropriately dried to remove residual solvents and moisture, which can significantly skew results. Drying under a high vacuum over a desiccant like phosphorus pentoxide is recommended.
-
Using a calibrated microbalance compliant with USP General Chapter <41> "Balances," accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule.[1][2]
-
Record the exact weight to at least 0.001 mg.
-
Fold the capsule to enclose the sample securely, ensuring no sample is lost.
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified reference material with a known elemental composition, such as acetanilide or sulfanilamide. The calibration should bracket the expected percentage of C, H, and N in glucosamine pentaacetate.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, which is typically heated to 900-1000 °C in the presence of an oxidant.
-
The resulting gases (CO₂, H₂O, N₂, and others) are passed through a reduction tube to convert nitrogen oxides to N₂.
-
The gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector.
-
-
Data Interpretation:
-
The instrument software calculates the percentage of C, H, and N in the original sample based on the detector response and the sample weight.
-
Compare the experimental percentages to the theoretical values for C₁₆H₂₃NO₁₀. The deviation for each element should ideally be within ±0.4%.
-
Causality in Experimental Choices:
-
Drying the sample: Glucosamine pentaacetate is a polar molecule and can adsorb atmospheric moisture. Water contains hydrogen and oxygen, and its presence will lead to erroneously high hydrogen and low carbon and nitrogen percentages.
-
Precise Weighing: As elemental analysis is a bulk technique that yields mass percentages, the accuracy of the initial sample weight is critical. An inaccurate weight will directly lead to inaccurate elemental composition results.[1][2]
-
Use of Certified Reference Materials: Calibration with a well-characterized standard ensures the accuracy and traceability of the measurement.
Alternative and Complementary Analytical Techniques
While elemental analysis is fundamental for verifying the empirical formula, it does not provide information about impurities with a similar elemental composition or isomers. Therefore, orthogonal analytical techniques are essential for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For glucosamine pentaacetate, a reversed-phase HPLC method with UV or Charged Aerosol Detection (CAD) is typically employed to determine purity and identify related substance impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds.[3][4] It allows for the direct quantification of an analyte against a certified internal standard of a different compound, making it an absolute quantification technique.[5][6][7]
Comparative Analysis of Techniques
| Parameter | Elemental Analysis (CHN) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Combustion and detection of elemental gases | Differential partitioning between a mobile and stationary phase | Proportionality of NMR signal integral to the number of nuclei |
| Information Provided | Elemental composition (%C, %H, %N) | Purity (area %), presence of impurities, retention time | Absolute purity (mol/mol or w/w), structural confirmation, impurity identification |
| Reference Standard | Certified standard with known elemental composition (e.g., acetanilide) | Requires a well-characterized reference standard of glucosamine pentaacetate | Certified internal standard of a different, stable compound (e.g., maleic acid)[5][6] |
| Strengths | - Direct verification of empirical formula- Cost-effective- Detects inorganic impurities (as a deviation from 100% sum) | - High sensitivity and resolution for impurity detection- Well-established and validated methods[8][9][10]- Can be used for stability-indicating assays | - Absolute quantification without a specific analyte standard- Provides structural information- Non-destructive to the sample |
| Weaknesses | - Does not distinguish between isomers- Insensitive to impurities with similar elemental composition- Requires destructive combustion of the sample | - Purity is relative (area %) unless a certified standard is used- Requires method development and validation | - Lower sensitivity than HPLC for trace impurities- Requires more expensive instrumentation- Potential for signal overlap in complex mixtures |
Visualizing the Analytical Workflow
The choice of analytical technique often depends on the stage of drug development and the specific question being addressed. The following diagram illustrates a logical workflow for the analytical characterization of glucosamine pentaacetate.
Caption: Decision tree for selecting an analytical method for glucosamine pentaacetate.
Conclusion: An Integrated Approach to Quality
For a comprehensive and robust quality assessment of glucosamine pentaacetate, no single technique is sufficient. Elemental analysis provides the foundational confirmation of the correct elemental composition, acting as a fundamental purity check. HPLC excels at high-sensitivity impurity profiling, crucial for identifying and quantifying process-related impurities and degradation products. qNMR offers the unique advantage of providing an absolute purity value without the need for a specific reference standard, making it an invaluable tool for the certification of reference materials and for early-stage development.
By integrating these orthogonal techniques, researchers, scientists, and drug development professionals can build a self-validating analytical system. This multi-faceted approach ensures the highest level of confidence in the quality, purity, and integrity of glucosamine pentaacetate, thereby supporting the development of safe and effective products.
References
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-
Arıöz, C., & Özer, H. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(5), 585. [Link]
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Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
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United States Pharmacopeia. (2014). General Chapter <41> Balances. USP-NF. [Link]
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Cui, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 735. [Link]
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Asthana, C., Peterson, G. M., Shastri, M., & Patel, R. P. (2019). Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method. PLOS ONE, 14(5), e0216039. [Link]
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United States Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures. USP-NF. [Link]
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Precisa. (n.d.). USP Chapter 41 (USP41) Weighing Requirements for Balances. [Link]
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JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
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Mettler Toledo. (n.d.). USP Chapter 41 Weighing Requirements for Balances. [Link]
-
Wu, S. T. (2005). Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. Journal of AOAC International, 88(4), 1045-1053. [Link]
-
Kazimierski, K., & Ciesielski, W. (2012). Fast determination of glucosamine in pharmaceutical formulations by high performance liquid chromatography without pre-column derivatization. Acta Universitatis Lodziensis. Folia Chimica, 16, 1-9. [Link]
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Weber, M., et al. (2013). Determination of standard sample purity using the high-precision H-1-NMR process. Accreditation and Quality Assurance, 18(2), 91-98. [Link]
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CK-12 Foundation. (n.d.). How can I calculate the elemental composition? [Link]
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Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European journal of pharmaceutical sciences, 39(5), 329-335. [Link]
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Scribd. (n.d.). Acceptance Criteria of Balance WP - USP41 - Weighing - EN. [Link]
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IOSR Journal. (2022). Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. IOSR Journal of Pharmacy and Biological Sciences, 17(3), 25-36. [Link]
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JEOL. (2022). ISO standardization of qNMR (quantitative NMR) methods. [Link]
-
El-Saharty, Y. S., Metwally, F. H., & Hassan, M. (2004). A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 35(3), 625-631. [Link]
-
University of Illinois. (n.d.). Elemental Composition Calculator. [Link]
-
EndMemo. (n.d.). Percent Composition Calculator. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of -D-Glucosamine Pentaacetate
This guide provides essential safety and logistical information for the proper disposal of -D-Glucosamine Pentaacetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for making safe, compliant, and environmentally responsible disposal decisions. Our commitment is to provide value beyond the product, ensuring you have the knowledge to maintain a safe and efficient laboratory environment.
Core Principles: Hazard Assessment and Risk Mitigation
Before disposal, a thorough understanding of the material's characteristics is paramount. While pure this compound and its structural analogs are not typically classified as hazardous under OSHA 29 CFR 1910.1200, they require diligent handling as a matter of standard laboratory practice. The primary principle guiding disposal is that the final determination of whether a waste is hazardous depends not only on the primary component but on anything it may have been mixed with during the experimental process.
Inherent Hazard Profile
Based on data from structurally similar acetylated sugars, the hazard profile for pure this compound is considered low. However, some related compounds have been noted to cause skin sensitization or allergic reactions in susceptible individuals.[1] Therefore, assuming a baseline of mild irritant potential is a prudent risk mitigation strategy.
| Hazard Consideration | Associated Risk & Mitigation |
| Contact Hazard | May cause mild skin or eye irritation upon contact. Some analogs may cause allergic skin reactions. |
| Mitigation: Always wear appropriate Personal Protective Equipment (PPE). | |
| Inhalation Hazard | As a fine powder, it can generate dust during handling, which may cause respiratory irritation.[1][2] |
| Mitigation: Handle in a well-ventilated area or chemical fume hood. Avoid actions that create dust. | |
| Environmental Hazard | Not classified as environmentally hazardous. However, direct release to drains or soil should be avoided to prevent contamination.[3][4] |
| Mitigation: Do not discharge into drains or rivers.[4] All waste must be handled in accordance with local, state, and federal regulations. |
Recommended Personal Protective Equipment (PPE)
Adherence to standard laboratory PPE protocols is sufficient for handling this compound.
-
Hand Protection: Nitrile or latex gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Skin and Body Protection: A standard laboratory coat. Protective clothing should be worn when there is a risk of exposure.[4]
Spill and Exposure Protocols
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Cleanup:
-
Restrict Access: Cordon off the area to prevent further spread or exposure.
-
Don PPE: Ensure you are wearing the appropriate PPE before beginning cleanup.
-
Contain Spill: For a solid powder, prevent dust formation. Do not use a dry brush.
-
Collect Material: Carefully sweep up the spilled material or use a dustpan.[3][5] Take up the material mechanically and control for dust.[6]
-
Containerize: Place the collected material into a clearly labeled, sealable container for waste disposal.[2][3]
-
Decontaminate: Clean the spill area with soap and water.
First Aid Measures:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. If irritation or a rash occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.
The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a logical progression for ensuring the compliant disposal of this compound waste. The central decision point is the characterization of the waste as either non-hazardous or hazardous.
Step 1: Waste Characterization
This is the most critical step. The disposal path is determined by whether the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). A hazardous waste is one that is specifically listed by the EPA or exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7]
-
Pure this compound: In its pure, uncontaminated solid form, this compound does not exhibit any of the four hazardous characteristics. It is not flammable, corrosive, or reactive, and it is not listed as a toxic waste. Therefore, pure this compound is not considered hazardous waste .
-
Contaminated this compound: This is the critical exception. If the compound is mixed with or has come into contact with any other materials, the entire mixture must be evaluated. For example, if it is dissolved in a flammable solvent (e.g., ethanol, acetone) or mixed with a corrosive substance (e.g., strong acids), the resulting mixture is now classified as hazardous waste .[7]
Disposal Decision Flowchart
The following diagram illustrates the decision-making process for proper disposal.
Caption: Disposal decision workflow for this compound.
Step 2: Containerization
Proper containment is essential to prevent leaks and exposures.
-
Path A (Non-Hazardous): Use a chemically compatible container with a secure, screw-top lid. Plastic containers are often preferred.[7] The container must be in good condition, free of cracks or deterioration.[8]
-
Path B (Hazardous): Use only containers approved by your institution's Environmental Health & Safety (EHS) office for hazardous waste. These containers must be kept closed except when adding waste.[7]
Step 3: Labeling
Accurate labeling is a legal requirement and critical for safety.
-
Path A (Non-Hazardous): The label must clearly identify the contents.
-
Content: "this compound"
-
Designation: "Non-Hazardous Waste"
-
-
Path B (Hazardous): Use a formal "Hazardous Waste" tag provided by your EHS department.
Step 4: Accumulation and Storage
All laboratory waste must be stored in a designated area while awaiting pickup.
-
Path A (Non-Hazardous): Store the labeled container in a designated laboratory waste area, separate from hazardous materials.
-
Path B (Hazardous): The container must be kept in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[7][8][9]
Step 5: Final Disposal
The final step is the removal of the waste from the laboratory. Under no circumstances should chemical waste be disposed of in regular trash or down the drain without explicit approval from your institution's EHS department.
-
Path A (Non-Hazardous): Contact your EHS department for pickup or follow their specific procedure for non-hazardous chemical solids. Some institutions may have a process for boxing and labeling these materials for special disposal.[10]
-
Path B (Hazardous): Disposal must be handled by a licensed hazardous waste contractor. Your EHS department will manage this process. Ensure you have followed all institutional procedures for requesting a waste pickup.
By adhering to this systematic approach, you ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and scientific integrity.
References
- Carl ROTH. (2024, March 1). Safety Data Sheet: Diethylene triamine pentaacetic acid. Carl ROTH.
- Unknown. (2016, September 30). Material Safety Data Sheet PENTAERYTHRITOL TETRAACETATE.
- CymitQuimica. (2023, April 5). Safety Data Sheet. CymitQuimica.
- Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Public Safety.
- Santa Cruz Biotechnology, Inc. (n.d.). α-D-Glucose Pentaacetate Safety Data Sheet. Szabo-Scandic.
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - alpha-D-Glucose pentaacetate. Fisher Scientific.
- Thermo Fisher Scientific. (2024, March 27). Beta-D-Galactose pentaacetate - SAFETY DATA SHEET. Thermo Fisher Scientific.
- Biosynth. (2024, July 25). Beta-D-Galactosamine pentaacetate - Safety Data Sheet. Biosynth.
- Neeley, M. F. (n.d.). Laboratory Waste Management: The New Regulations. MedLab.
- Fisher Scientific. (2007, October 25). SAFETY DATA SHEET. Fisher Scientific.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - beta-D-Glucose pentaacetate. Thermo Fisher Scientific.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS.
- University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
